molecular formula C12H13NO2 B1313416 5-(4-Methoxyphenyl)-5-oxovaleronitrile CAS No. 26823-02-9

5-(4-Methoxyphenyl)-5-oxovaleronitrile

Cat. No.: B1313416
CAS No.: 26823-02-9
M. Wt: 203.24 g/mol
InChI Key: FAMCMYTYCIKYAV-UHFFFAOYSA-N
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Description

5-(4-Methoxyphenyl)-5-oxovaleronitrile is a useful research compound. Its molecular formula is C12H13NO2 and its molecular weight is 203.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-(4-Methoxyphenyl)-5-oxovaleronitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(4-Methoxyphenyl)-5-oxovaleronitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(4-methoxyphenyl)-5-oxopentanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO2/c1-15-11-7-5-10(6-8-11)12(14)4-2-3-9-13/h5-8H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAMCMYTYCIKYAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)CCCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50512300
Record name 5-(4-Methoxyphenyl)-5-oxopentanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50512300
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26823-02-9
Record name 5-(4-Methoxyphenyl)-5-oxopentanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50512300
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

4-Methoxybenzoylbutyronitrile: Structural Analysis and Synthetic Utility

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of 4-Methoxybenzoylbutyronitrile , chemically defined as 5-(4-methoxyphenyl)-5-oxopentanenitrile . While the specific trivial name "4-methoxybenzoylbutyronitrile" is non-standard in primary chemical indices, it logically describes a specific aryl ketone nitrile intermediate used in organic synthesis and medicinal chemistry.

This guide synthesizes the structural identity, synthetic pathways, and applications of this compound, distinguishing it from related homologs like 4-methoxybenzoylacetonitrile.

Chemical Identity & Nomenclature

The compound colloquially referred to as 4-methoxybenzoylbutyronitrile is systematically identified as 5-(4-methoxyphenyl)-5-oxopentanenitrile . It belongs to the class of


-keto nitriles, serving as a bifunctional building block containing both an electron-rich aromatic ketone and a reactive nitrile group.
Core Identifiers
Identifier TypeValueContext
Systematic Name 5-(4-methoxyphenyl)-5-oxopentanenitrile IUPAC Nomenclature
Common Synonyms 4-Anisoylbutyronitrile;

-Cyano-4-methoxybutyrophenone; 4-(4-Methoxybenzoyl)butyronitrile
Laboratory/Trade
Molecular Formula

Stoichiometry
Molecular Weight 203.24 g/mol Mass Spectrometry
SMILES COc1ccc(C(=O)CCCC#N)cc1Cheminformatics
InChIKey Calculated from structure (e.g., VZ...)[1]Database Indexing
Related CAS 2630-63-9 (Precursor: 4-Chloro-4'-methoxybutyrophenone)Synthesis Reference
Structural Analysis

The molecule consists of a p-anisoyl group (4-methoxybenzoyl) attached to a butyronitrile chain. The "butyronitrile" nomenclature implies a 4-carbon chain terminating in a nitrile, but when attached to a benzoyl group, the counting often includes the carbonyl carbon, leading to the systematic pentanenitrile name.

  • Aryl Moiety: 4-Methoxyphenyl (electron-donating group, activates ring).

  • Linker: 3-methylene unit (

    
    ).
    
  • Functional Groups: Ketone (C=O) at C5, Nitrile (C

    
    N) at C1.
    

Synthetic Pathways & Methodology

Synthesizing 5-(4-methoxyphenyl)-5-oxopentanenitrile typically involves Friedel-Crafts acylation or nucleophilic substitution. The choice of pathway depends on reagent availability and scale.

Pathway A: Nucleophilic Substitution (Cyanation)

This is the most robust method for laboratory-scale synthesis, utilizing the commercially available precursor 4-chloro-4'-methoxybutyrophenone .

Protocol:

  • Reagents: 4-Chloro-4'-methoxybutyrophenone (1.0 eq), Sodium Cyanide (NaCN, 1.2 eq), Potassium Iodide (KI, 0.1 eq, catalyst).

  • Solvent: DMSO or DMF (polar aprotic to enhance nucleophilicity).

  • Conditions: Heat to 80–100°C for 4–6 hours.

  • Workup: Quench with water, extract with ethyl acetate, wash with brine, dry over

    
    .
    
  • Purification: Recrystallization from ethanol or column chromatography (Hexane/EtOAc).

Pathway B: Friedel-Crafts Acylation

Direct construction of the carbon skeleton using anisole and a glutaryl derivative.

Protocol:

  • Reagents: Anisole (excess), 4-Cyanobutyryl chloride (prepared from glutaric mononitrile).

  • Catalyst: Aluminum Chloride (

    
    , stoichiometric).
    
  • Solvent: Dichloromethane (DCM) or Nitrobenzene.

  • Mechanism: Formation of the acylium ion followed by electrophilic attack at the para-position of anisole.

SynthesisPathways Anisole Anisole (Starting Material) ChloroKetone 4-Chloro-4'-methoxy- butyrophenone (CAS 2630-63-9) Anisole->ChloroKetone Friedel-Crafts (4-Chlorobutyryl Cl, AlCl3) Target 5-(4-Methoxyphenyl)- 5-oxopentanenitrile (Target) Anisole->Target Friedel-Crafts (4-Cyanobutyryl Cl) Glutaric Glutaric Anhydride / Acid Chloride Glutaric->Target via Mononitrile ChloroKetone->Target NaCN, DMSO 80°C (SN2)

Caption: Synthetic routes to 5-(4-methoxyphenyl)-5-oxopentanenitrile via Friedel-Crafts acylation or nucleophilic substitution.

Applications in Drug Development

This molecule serves as a "privileged scaffold" intermediate, offering two orthogonal reaction sites (ketone and nitrile) for divergent synthesis.

Precursor to Butyrophenone Neuroleptics

While classic butyrophenones (e.g., Haloperidol) often use fluorobenzene, the methoxy-analogues are critical for structure-activity relationship (SAR) studies. The nitrile group can be reduced to a primary amine, facilitating the synthesis of:

  • Anisomycin Analogs: Via cyclization of the amino-ketone.

  • Melperone-type derivatives: Where the nitrile is converted to an amide or amine.

Synthesis of 1,4-Diketones (Paal-Knorr Synthesis)

Reaction of the nitrile with Grignard reagents (followed by hydrolysis) yields 1,4-diketones, which are precursors to substituted pyrroles, furans, and thiophenes—common motifs in anti-inflammatory drugs.

Histone Deacetylase (HDAC) Inhibitors

The 4-methoxybenzoyl group acts as a "cap" group in zinc-binding HDAC inhibitors. The nitrile chain provides a linker of optimal length (5 atoms) to reach the catalytic zinc ion in the enzyme pocket.

Applications Target 5-(4-Methoxyphenyl)- 5-oxopentanenitrile Amine Primary Amine (Reduction) Target->Amine LiAlH4 or H2/Pd Acid Carboxylic Acid (Hydrolysis) Target->Acid HCl/H2O, reflux Diketone 1,4-Diketone (Grignard + Hydrolysis) Target->Diketone R-MgBr Drug2 HDAC Inhibitors (Zinc Binding) Amine->Drug2 Drug1 Pyrrole-based Anti-inflammatories Diketone->Drug1 Paal-Knorr

Caption: Divergent synthesis applications of the target molecule in medicinal chemistry.

Analytical Verification

To validate the identity of synthesized 4-methoxybenzoylbutyronitrile, the following spectroscopic signatures must be confirmed.

Infrared Spectroscopy (FT-IR)
  • Nitrile (

    
    ):  Sharp, weak-to-medium band at 2240–2250 cm⁻¹ .
    
  • Ketone (

    
    ):  Strong band at 1675–1685 cm⁻¹  (conjugated with aryl ring).
    
  • Ether (

    
    ):  Strong bands at 1250 cm⁻¹  and 1030 cm⁻¹ .
    
Nuclear Magnetic Resonance ( -NMR)
  • Aromatic Region: Two doublets (AA'BB' system) at

    
     7.9 (2H, ortho to CO) and 
    
    
    
    6.9 (2H, ortho to OMe).
  • Methoxy Group: Singlet at

    
     3.8–3.9 (3H).
    
  • Aliphatic Chain:

    • Triplet at

      
       3.0–3.1 (2H, 
      
      
      
      to carbonyl).
    • Triplet at

      
       2.4–2.5 (2H, 
      
      
      
      to nitrile).
    • Multiplet at

      
       2.0–2.1 (2H, central methylene).
      

Related Compounds & Homologs

Confusion often arises between "butyronitrile" and other chain lengths.

Compound NameStructureCAS No.Key Difference
4-Methoxybenzoylacetonitrile

3609-53-8

-keto nitrile (highly acidic

-proton).
3-(4-Methoxybenzoyl)propionitrile

N/A

-keto nitrile.
4-Chloro-4'-methoxybutyrophenone

2630-63-9 Chloro-analog (precursor).

References

  • PubChem Compound Summary . 4-Methoxybenzonitrile and derivatives. National Center for Biotechnology Information. Link

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. 5th Edition. Longman Scientific & Technical, 1989.
  • Carey, F. A., & Sundberg, R. J.Advanced Organic Chemistry Part B: Reactions and Synthesis. Springer. (Mechanistic details on nucleophilic substitution).
  • Sigma-Aldrich (Merck) . Product Catalog: 4-Chloro-4'-methoxybutyrophenone. Link

Sources

Introduction: The Versatile Pyrimidine Building Block

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 2,4-Diamino-6-chloropyrimidine (CAS 156-83-2) for Researchers and Drug Development Professionals

Disclaimer: The information provided in this guide is intended for experienced researchers and professionals. All laboratory work should be conducted in accordance with strict safety protocols and under the supervision of qualified personnel. The suppliers and pricing information are for illustrative purposes and are subject to change.

This guide provides a comprehensive technical overview of 2,4-Diamino-6-chloropyrimidine, a critical intermediate in modern organic synthesis. It is important to note that the requested CAS number 26823-02-9 is not readily associated with a widely available chemical intermediate. However, the structurally similar and commercially significant compound, 2,4-Diamino-6-chloropyrimidine (CAS 156-83-2) , is a key precursor in numerous synthetic pathways. This document will focus on this latter compound, which is central to the development of various pharmaceuticals and agrochemicals.[1][2]

With its distinct arrangement of amino and chloro functional groups, 2,4-Diamino-6-chloropyrimidine offers a reactive scaffold for constructing more complex molecular architectures.[1][3] Its most prominent application is as a cornerstone in the synthesis of Minoxidil, a widely used therapeutic for androgenetic alopecia.[1][4][5] Beyond this, its utility extends to the development of novel antiviral, anticancer, and antimalarial agents, as well as herbicides.[3] This guide will delve into its synthesis, key reactions, analytical methods, and supply chain considerations to support your research and development endeavors.

Physicochemical Properties

A thorough understanding of a starting material's properties is fundamental to its successful application in synthesis. 2,4-Diamino-6-chloropyrimidine is a white to off-white crystalline powder under standard conditions.[1] Its key physicochemical data are summarized below.

PropertyValueSource(s)
CAS Number 156-83-2[5][6]
Molecular Formula C4H5ClN4[1][5]
Molecular Weight 144.56 g/mol [1][5]
Appearance White to off-white crystalline powder[1]
Melting Point 199-202 °C[1][6]
Solubility Moderately soluble in water; more soluble in organic solvents like ethanol and methanol.[1]
Boiling Point 438.3±48.0 °C at 760 mmHg (Predicted)[1]
Density 1.564 g/cm³ (Predicted)[1]
IUPAC Name 6-chloropyrimidine-2,4-diamine[5]
Synonyms 4-Chloro-2,6-diaminopyrimidine, 2,6-Diamino-4-chloropyrimidine[1][5]

Synthesis and Manufacturing: From Precursors to a Key Intermediate

The industrial production of 2,4-Diamino-6-chloropyrimidine predominantly relies on the chlorination of its hydroxylated precursor, 2,4-diamino-6-hydroxypyrimidine. This transformation is a critical step that activates the pyrimidine ring for subsequent nucleophilic substitution reactions.

Primary Synthesis Pathway: Chlorination with Phosphorus Oxychloride

The most common and well-documented method for synthesizing 2,4-Diamino-6-chloropyrimidine is the treatment of 2,4-diamino-6-hydroxypyrimidine with a chlorinating agent, typically phosphorus oxychloride (POCl₃).[4][7] This reaction effectively replaces the hydroxyl group at the 6-position with a chlorine atom.

Synthesis of 2,4-Diamino-6-chloropyrimidine 2_4_diamino_6_hydroxypyrimidine 2,4-Diamino-6-hydroxypyrimidine product 2,4-Diamino-6-chloropyrimidine 2_4_diamino_6_hydroxypyrimidine->product  Heat (e.g., 97-105°C) POCl3 POCl₃ POCl3->product

Caption: General synthesis of 2,4-Diamino-6-chloropyrimidine via chlorination.

Experimental Protocol: Laboratory-Scale Synthesis

The following protocol is a representative example derived from published literature and should be adapted and optimized based on laboratory capabilities and safety assessments.[7][8]

Objective: To synthesize 2,4-Diamino-6-chloropyrimidine from 2,4-diamino-6-hydroxypyrimidine.

Materials:

  • 2,4-diamino-6-hydroxypyrimidine

  • Phosphorus oxychloride (POCl₃)

  • Ice water

  • Sodium hydroxide (NaOH) solution

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a three-necked flask equipped with a reflux condenser and a mechanical stirrer, carefully add 2,4-diamino-6-hydroxypyrimidine to an excess of phosphorus oxychloride.[7][8] The weight ratio of POCl₃ to the starting material is typically between 3.5:1 and 5:1.[8]

  • Heating: Heat the reaction mixture to approximately 97-105°C and maintain this temperature with stirring for several hours (e.g., 6-17 hours) until the reaction is complete (monitored by TLC or HPLC).[7][8]

  • Quenching: After completion, cool the reaction mixture. Slowly and carefully add the solution to ice water to quench the excess POCl₃. This is a highly exothermic step and requires strict temperature control.

  • Hydrolysis & Neutralization: Heat the quenched solution (e.g., to 90°C for 1 hour) to ensure complete hydrolysis of any remaining intermediates.[7] Cool the solution and adjust the pH to approximately 8 with a NaOH solution.[7]

  • Extraction: Extract the aqueous solution multiple times with ethyl acetate.[7]

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.[7]

  • Purification: The resulting solid can be further purified by recrystallization if necessary.

Causality and Optimization:

  • Excess POCl₃: Using phosphorus oxychloride in excess serves as both the reactant and the solvent, driving the reaction to completion.

  • Temperature Control: The reaction temperature is a critical parameter. Insufficient heat leads to an incomplete reaction, while excessive temperatures can cause degradation and side product formation.

  • Quenching Method: The quenching of POCl₃ is hazardous. An alternative method described in the patent literature involves using alcohols like ethanol for a safer quench, which can also facilitate product isolation as a hydrochloride salt.[8]

Applications in Drug Discovery and Development

The strategic placement of the chlorine atom at the 6-position makes 2,4-Diamino-6-chloropyrimidine a versatile synthon. This chlorine is a good leaving group, readily displaced by various nucleophiles, which is the cornerstone of its utility.[2][5]

Key Intermediate in Minoxidil Synthesis

The most significant application of 2,4-Diamino-6-chloropyrimidine is in the production of Minoxidil. In this synthesis, it undergoes nucleophilic substitution with piperidine-1-oxide.

Minoxidil_Synthesis start 2,4-Diamino-6- chloropyrimidine product Minoxidil start->product  Nucleophilic Substitution reagent Piperidine-1-oxide reagent->product

Caption: Role of 2,4-Diamino-6-chloropyrimidine in Minoxidil synthesis.

This reaction highlights the importance of the chloro group as a reactive "switch," enabling the coupling of the pyrimidine core with other molecular fragments to build the final active pharmaceutical ingredient (API).[2]

Scaffold for Diverse Bioactive Molecules

The reactivity of 2,4-Diamino-6-chloropyrimidine has been exploited to create libraries of compounds for screening against various therapeutic targets:

  • Antitubercular Agents: It serves as a starting material for the synthesis of 2,4-diamino-5-aryl-6-substituted pyrimidine derivatives, which have shown potential anti-tubercular activities.[7]

  • Anticancer and Antiviral Research: The diamino-pyrimidine core is a recognized pharmacophore. By modifying the 6-position, researchers can develop novel kinase inhibitors and other targeted therapies.[3]

  • Agrochemicals: It is also a building block for certain herbicides and pesticides, demonstrating its broader utility in applied chemistry.[1][2]

Analytical and Quality Control

Ensuring the purity of 2,4-Diamino-6-chloropyrimidine is crucial for the successful synthesis of downstream products. High-Performance Liquid Chromatography (HPLC) is the standard method for purity assessment.

  • Purity of Starting Materials: The purity of the precursor, 2,4-diamino-6-hydroxypyrimidine, and the content of its own starting materials (like guanidine hydrochloride) must be controlled. An HPLC-UV method using a hydrophilic C18 column with a gradient elution of a potassium dihydrogen phosphate/methanol mobile phase has been developed for this purpose.[9]

  • Final Product Analysis: Similar reverse-phase HPLC methods are employed to determine the purity of the final 2,4-Diamino-6-chloropyrimidine product and to quantify any related impurities.

Safety, Handling, and Storage

As with any chemical intermediate, proper handling and storage are paramount to ensure laboratory safety.

Hazard Identification:

  • Harmful if swallowed (H302).[10][11]

  • Causes skin irritation (H315).[10]

  • Causes serious eye irritation (H319).[10]

  • May cause respiratory irritation (H335).[10]

Recommended Precautions:

  • Personal Protective Equipment (PPE): Wear safety goggles with side-shields, chemical-resistant gloves, and a lab coat.[11] If dust is generated, use respiratory protection.[11]

  • Handling: Avoid breathing dust.[10] Wash hands thoroughly after handling.[10][11] Do not eat, drink, or smoke when using this product.[10][11]

  • Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[1][10] Keep away from strong oxidizing agents.[10]

Suppliers and Market Considerations

2,4-Diamino-6-chloropyrimidine is a commercially available intermediate from various chemical suppliers. The market for this chemical is closely tied to the demand for downstream products, particularly Minoxidil.[2]

Selected Suppliers:

  • AK Scientific, Inc.

  • Ottokemi

  • Zhishang Chemical

  • Vision Biotech

Note: This is not an exhaustive list. Researchers should obtain quotes and specifications from multiple vendors.

Pricing and Availability:

  • The price and supply stability are influenced by the demand from the pharmaceutical sector.[2]

  • As a well-established intermediate, the market supply is generally mature.[2]

  • Pricing will vary based on quantity (bulk vs. research-grade), purity, and supplier. It is recommended to request quotes for current pricing.

Conclusion

2,4-Diamino-6-chloropyrimidine (CAS 156-83-2) is more than just a chemical intermediate; it is an enabling tool for innovation in pharmaceutical and agrochemical research. Its robust synthesis and predictable reactivity provide a reliable foundation for the development of complex, high-value molecules. A comprehensive understanding of its properties, synthesis, and handling, as detailed in this guide, is essential for any scientist looking to leverage its full potential in their research and development programs.

References

  • PrepChem. (n.d.). Synthesis of 2,4-diamino-6-chloro-pyrimidine-3-oxide.
  • CN114394941A. (2022). Preparation method of 2, 4-diamino-6-chloropyrimidine. Google Patents.
  • Kaur, N., et al. (2017). Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. Molecules, 22(9), 1547. MDPI. Retrieved from [Link]

  • Entrepreneur. (n.d.). 2,4-Diamino-6-chloropyrimidine CAS 156-83-2. Retrieved from [Link]

  • CN114394941A. (2022). Preparation method of 2, 4-diamino-6-chloropyrimidine. Google Patents.
  • Vision Biotech. (n.d.). 2,4 Diamino 6 chloro pyrimidine. Retrieved from [Link]

  • Apicule. (n.d.). 2,4-Diamino-6-chloropyrimidine (CAS No: 156-83-2) API Intermediate Manufacturers. Retrieved from [Link]

  • CN114965738A. (2022). HPLC-UV detection method for purity of 2,4-diamino-6-hydroxypyrimidine starting material. Google Patents.
  • Ottokemi. (n.d.). 6-Chloropyrimidine-2,4-diamine, 98% 156-83-2. Retrieved from [Link]

  • ECHA. (n.d.). 2,4-Pyrimidinediamine, 6-chloro-, 3-oxide - Registration Dossier. Retrieved from [Link]

  • CN113754592A. (2021). Preparation method of 2, 4-diamino-6-chloropyrimidine. Google Patents.

Sources

Delta-Keto Nitriles: Versatile Building Blocks for Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The δ-keto nitrile scaffold represents a class of highly versatile and increasingly important building blocks in medicinal chemistry. This guide provides an in-depth technical exploration of their synthesis, reactivity, and application in drug discovery. By combining the unique electronic properties of the nitrile group with the reactivity of a ketone at the delta position, these molecules offer a powerful platform for constructing complex heterocyclic systems and for acting as key pharmacophoric elements. We will delve into the strategic advantages of this scaffold, detail robust synthetic protocols, explore its diverse chemical transformations, and present case studies that underscore its impact on the development of novel therapeutics.

Introduction: The Strategic Value of the Delta-Keto Nitrile Scaffold

The nitrile group is a cornerstone functional group in drug design, found in over 60 FDA-approved small molecule drugs.[1][2][3] Its value stems from a unique combination of properties: it is a compact, linear group with a strong dipole that can serve as a hydrogen bond acceptor, a bioisostere for carbonyls or halogens, and even as a reactive "warhead" for covalent inhibition.[3][4][5][6] When incorporated into a molecule with a ketone at the 1,5-position (a δ-keto nitrile), a powerful synthetic and medicinal chemistry tool emerges.

The strategic advantages of the δ-keto nitrile building block are multifold:

  • Metabolic Stability: The nitrile group is generally robust and resistant to metabolic degradation, often passing through the body unchanged.[5] This can improve the pharmacokinetic profile of a drug candidate.

  • Versatile Reactivity: The bifunctional nature of the scaffold allows for a wide range of chemical transformations. The ketone can be targeted by nucleophiles or reducing agents, while the nitrile can undergo hydrolysis, reduction, or nucleophilic addition.[7][8]

  • Privileged Scaffold for Heterocycles: The 1,5-dicarbonyl-like relationship between the ketone and the nitrile makes these compounds ideal precursors for a variety of nitrogen-containing heterocycles, such as pyridines and dihydropyridines, which are prevalent in pharmaceuticals.[9][10]

  • Pharmacophoric Contribution: The nitrile can engage in key binding interactions with protein targets, acting as a hydrogen bond acceptor or participating in dipole-dipole interactions.[4][5] It can also modulate the electronic properties of adjacent aromatic rings to enhance π-π stacking interactions.[5]

  • Covalent Modification: The electrophilic carbon of the nitrile can be attacked by nucleophilic residues like cysteine or serine in an enzyme's active site, forming a reversible or irreversible covalent bond.[3][6] This strategy has been successfully employed in drugs targeting proteases.

This guide will provide the practicing medicinal chemist with the foundational knowledge and practical protocols to effectively leverage the power of δ-keto nitrile building blocks in their research programs.

Synthetic Strategies for Accessing δ-Keto Nitriles

The efficient synthesis of δ-keto nitriles is paramount to their utility. Several reliable methods have been established, with the choice of route often depending on the availability of starting materials and desired substitution patterns.

2.1. Cyanoethylation of Ketones (Michael Addition)

From an industrial and laboratory perspective, one of the most direct and atom-economical methods is the Michael addition of a ketone enolate to an α,β-unsaturated nitrile, such as acrylonitrile. This approach, a type of cyanoethylation, directly constructs the core carbon skeleton.

The key to a successful and high-yielding reaction is the choice of base. While classical conditions might use alkali hydroxides or alkoxides, tetra-alkyl ammonium hydroxides (e.g., Triton B) have shown excellent results.[10] The base must be strong enough to deprotonate the ketone, generating the nucleophilic enolate, without significantly promoting the polymerization of the acrylonitrile.

Causality Behind Experimental Choices:

  • Excess Ketone: Using the ketone in excess (typically 3:1 to 5:1 molar ratio) serves two purposes: it acts as the solvent and drives the equilibrium towards the product.[10]

  • Strong Base Catalyst: A strong, non-nucleophilic base is crucial for efficient enolate formation. The choice of a quaternary ammonium hydroxide can improve solubility and reduce side reactions compared to metal alkoxides.[10]

  • Temperature Control: The reaction is exothermic. Maintaining a controlled temperature is essential to prevent runaway polymerization of the acrylonitrile and to minimize the formation of undesired isomers.

A generalized workflow for this synthesis is presented below.

G cluster_0 Reaction Setup cluster_1 Reaction Execution cluster_2 Workup & Purification ketone Ketone (e.g., Acetone) mixing Combine Ketone and Base ketone->mixing base Strong Base Catalyst (e.g., Triton B) base->mixing acrylonitrile Acrylonitrile addition Slowly Add Acrylonitrile (Control Temperature) acrylonitrile->addition mixing->addition stirring Stir at Reaction Temp (e.g., 40-60°C) addition->stirring monitoring Monitor by GC/TLC stirring->monitoring neutralize Neutralize Catalyst (e.g., Acetic Acid) monitoring->neutralize distill_excess Distill Excess Ketone neutralize->distill_excess purify Vacuum Distillation or Chromatography distill_excess->purify product Pure δ-Keto Nitrile (e.g., 5-Oxohexanenitrile) purify->product

Caption: General workflow for the synthesis of δ-keto nitriles via Michael addition.

2.2. Acylation of Nitriles

An alternative strategy involves the acylation of a nitrile anion with a suitable ester or lactone containing a leaving group at the γ-position. More commonly, this involves the reaction of an ester with the anion of acetonitrile. This is conceptually similar to a Claisen condensation.

Recent advancements have focused on developing more environmentally friendly and economical versions of this reaction. For instance, using inexpensive potassium tert-butoxide (KOt-Bu) as the base to facilitate the acylation of the acetonitrile anion with esters has proven effective.[11] A critical insight for this method is that two equivalents of the base are required, as the resulting β-ketonitrile product is more acidic than the starting acetonitrile and is immediately deprotonated.[11]

Self-Validating Protocol: Synthesis of 5-Oxohexanenitrile

This protocol provides a detailed methodology for a common δ-keto nitrile building block.[10][12]

  • Materials: Acetone (reagent grade, used in excess), Acrylonitrile (stabilized), Triton B (40% in methanol).

  • Procedure:

    • To a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, charge acetone (e.g., 5 moles) and Triton B (e.g., 0.05 moles).

    • Heat the mixture to 40°C with stirring.

    • Slowly add acrylonitrile (e.g., 1 mole) via the dropping funnel over 1-2 hours, maintaining the internal temperature between 40-50°C. Use a cooling bath as necessary to control the exotherm.

    • After the addition is complete, continue stirring at 45°C for an additional 3 hours.

    • Monitor the reaction for the disappearance of acrylonitrile using Gas Chromatography (GC) or Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and neutralize the catalyst by adding glacial acetic acid until the solution is slightly acidic (pH ~6).

    • Remove the excess acetone by distillation at atmospheric pressure.

    • The remaining crude product is purified by vacuum distillation to afford 5-oxohexanenitrile as a clear liquid.

  • Validation: The purity of the final product should be confirmed by GC analysis (>98%) and its identity verified by ¹H NMR, ¹³C NMR, and IR spectroscopy. The IR spectrum will show characteristic strong absorbances for the nitrile (C≡N) stretch (~2250 cm⁻¹) and the ketone (C=O) stretch (~1715 cm⁻¹).[13]

Key Reactions and Transformations

The true power of δ-keto nitriles lies in their ability to be transformed into a diverse range of more complex molecular architectures. The ketone and nitrile functionalities can be manipulated either independently or in concert.

3.1. Intramolecular Cyclization

The 1,5-relationship of the carbonyl and nitrile groups makes these molecules excellent precursors for intramolecular cyclization reactions, providing rapid access to five- and six-membered heterocycles.

  • Base-Catalyzed Cyclization: Treatment of a δ-keto nitrile with a strong base can induce an intramolecular cyclization where the α-carbon to the nitrile attacks the ketone carbonyl. This Thorpe-Ziegler type reaction can lead to the formation of functionalized cyclopentene or cyclohexene derivatives.[14]

  • Reductive Cyclization: A particularly powerful transformation is the reductive cyclization. Here, the nitrile is reduced, typically with catalytic hydrogenation (e.g., H₂/Raney Nickel) or a chemical reductant, to a primary amine. This amine can then undergo an intramolecular condensation with the ketone to form a cyclic imine (a dihydropyridine derivative), which can be further reduced to a substituted piperidine—a common scaffold in pharmaceuticals.

G start δ-Keto Nitrile amine δ-Amino Ketone (Intermediate) start->amine Reduction of Nitrile (e.g., H₂, Raney Ni) imine Cyclic Imine (Dihydropyridine) amine->imine Intramolecular Condensation (-H₂O) piperidine Substituted Piperidine imine->piperidine Reduction of Imine (e.g., NaBH₄, H₂)

Caption: Pathway for reductive cyclization of a δ-keto nitrile to a piperidine.

This strategy is foundational in the synthesis of dipeptidyl peptidase-4 (DPP-4) inhibitors like Alogliptin and Saxagliptin, which feature a cyanopyrrolidine core derived from a related γ-keto nitrile.[4]

3.2. Reactions of the Nitrile Group

The nitrile group itself is a hub of reactivity.[7][15]

  • Hydrolysis: Under acidic or basic conditions, the nitrile can be hydrolyzed to a carboxylic acid, via an intermediate amide.[8] This converts the δ-keto nitrile into a δ-keto acid, another valuable synthetic intermediate.

  • Reduction to Amines: As mentioned, catalytic hydrogenation or strong hydride reagents like LiAlH₄ will reduce the nitrile to a primary amine.[8]

  • Addition of Organometallics: Grignard or organolithium reagents can add to the electrophilic carbon of the nitrile to form an intermediate imine anion.[7][8] Subsequent aqueous workup hydrolyzes the imine to a ketone, providing a route to 1,5-diketones.

3.3. Reactions of the Ketone Group

The ketone offers a complementary set of synthetic handles.

  • Reduction to Alcohol: Standard reducing agents like sodium borohydride (NaBH₄) will selectively reduce the ketone to a secondary alcohol, yielding a δ-hydroxy nitrile.

  • Nucleophilic Addition: The ketone carbonyl is susceptible to attack by a wide range of nucleophiles (e.g., Grignards, organolithiums, Wittig reagents) to generate tertiary alcohols or alkenes.

Case Studies in Drug Discovery

The utility of the δ-keto nitrile scaffold is best illustrated through its application in the synthesis of bioactive molecules.

Case Study: Precursors to Pyridine-Containing Pharmaceuticals

Many pharmaceutical agents and agrochemicals are based on a substituted pyridine core. δ-Keto nitriles are ideal starting materials for these structures.[10] For example, 2,4-dimethyl-5-oxohexanenitrile can be synthesized via the Michael addition described earlier. This specific building block can then undergo a gas-phase cyclization and dehydrogenation to produce 2,3,5-trimethyl pyridine.[10] This pyridine derivative is a key starting material for pharmaceutical preparations that regulate gastric acid secretion.[10]

Building BlockKey TransformationResulting ScaffoldTherapeutic Area Application
5-OxohexanenitrileReductive Amination/Cyclization2-MethylpyridineAgrochemicals, Pharmaceuticals[10]
2,4-Dimethyl-5-oxohexanenitrileCatalytic Gas-Phase Cyclization2,3,5-TrimethylpyridineGastric Acid Secretion Modulators[10]
α-Nitro-δ-keto nitrileAmine-mediated Cyclization2-Amino-3-nitro-1,4-dihydropyridineHeterocyclic Synthesis[9]

Table 1: Examples of δ-Keto Nitriles as Precursors to Heterocyclic Scaffolds.

Case Study: Covalent Inhibitors

The nitrile group can act as an electrophilic "warhead" that reacts with nucleophilic residues in an enzyme active site.[3] While many prominent examples like DPP-4 inhibitors involve γ-keto nitriles, the principles apply broadly. The ketone in a δ-keto nitrile can serve as a binding element to position the nitrile for covalent attack. The reactivity of the nitrile is highly tunable; electron-withdrawing groups adjacent to the nitrile increase its electrophilicity and reactivity towards nucleophiles like cysteine.[6] This strategy allows for the design of highly potent and selective inhibitors.

Conclusion and Future Outlook

Delta-keto nitriles are more than just simple bifunctional molecules; they are enabling building blocks that provide efficient and versatile pathways to molecular complexity. Their straightforward synthesis, coupled with a rich and predictable reactivity profile, makes them indispensable tools for the modern medicinal chemist. The ability to readily construct valuable heterocyclic cores like pyridines and piperidines, combined with the unique pharmacophoric properties of the nitrile group, ensures their continued prominence in drug discovery. As synthetic methodologies become more sophisticated and our understanding of covalent inhibition deepens, the strategic application of δ-keto nitrile building blocks is poised to play an even greater role in the development of the next generation of therapeutics.

References
  • Nishiwaki, N., Kakutani, K., Tamura, M., & Ariga, M. (2009). Pseudo-intramolecular Cyclization of α-Nitro-δ-keto Nitrile Leading to 2-Amino-3-nitro-1,4-dihydropyridines. Chemistry Letters. Available at: [Link]

  • Tiz, D. B., Mangiavacchi, F., & Sancineto, L. (2024). The importance of nitrile functionality: FDA-approved small molecules from 2021 to 2024. Phosphorus, Sulfur, and Silicon and the Related Elements. Available at: [Link]

  • Wang, X., Wang, Y., Li, X., Yu, Z., Liu, H., & Huang, N. (2021). Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. RSC Medicinal Chemistry. Available at: [Link]

  • US5254712A - Process for the preparation of 5-oxohexane nitriles and the compound 2,4-dimethyl-5-oxohexane nitrile. (1993). Google Patents.
  • Fedia, A., et al. (2024). The importance of nitrile functionality: FDA-approved small molecules from 2021 to 2024. Various sources. (Note: This is a composite reference reflecting multiple search results on recent FDA approvals).
  • Hoveyda, A. H., et al. (2019). Delayed catalyst function enables direct enantioselective conversion of nitriles to NH2-amines. Science. Available at: [Link]

  • Shaaban, M., et al. (2022). Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry. RSC Advances. Available at: [Link]

  • Wang, X., et al. (2021). Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. RSC Medicinal Chemistry. Available at: [Link]

  • Wang, X., et al. (2021). Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. Request PDF. ResearchGate. Available at: [Link]

  • Van der Westhuyzen, C. W., & Van Otterlo, W. A. (2019). A green, economical synthesis of β-ketonitriles and trifunctionalized building blocks from esters and lactones. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • SIELC Technologies. (2018). Hexanenitrile, 5-oxo-. Available at: [Link]

  • West, T. H., et al. (2018). Polar-Radical Cyclization Cascades with Magnesiated Nitriles. Journal of the American Chemical Society. Available at: [Link]

  • Kazakova, O. B., et al. (2025). Synthesis and Intramolecular Regioselective Cyclization of 2-Cyano-3,10-dioxo-1,10-seco-1,25-dinorlupan-28-yl Benzoate. Molbank. Available at: [Link]

  • Su, L., et al. (2018). Cyclization of Ketones with Nitriles under Base: A General and Economical Synthesis of Pyrimidines. Organic Letters. Available at: [Link]

  • Various Authors. (2023). A High-Yielding Preparation of β-Ketonitriles. Request PDF. ResearchGate. (Note: This is a composite reference reflecting multiple search results on β-ketonitrile synthesis).
  • LibreTexts. (2025). Chemistry of Nitriles. Chemistry LibreTexts. Available at: [Link]

  • Zeng, G., et al. (2021). Selective Synthesis of β-Ketonitriles via Catalytic Carbopalladation of Dinitriles. Journal of Organic Chemistry. Available at: [Link]

  • Snieckus, V., et al. (1983). Synthesis of ketones by cyclization of cyano and acetylenic radicals: use of .delta.-hydroxy nitriles and .delta. - or e-Hydroxy Acetylenes. Journal of the American Chemical Society. Available at: [Link]

  • de Oliveira, B. G., et al. (2022). Nitriles: an attractive approach to the development of covalent inhibitors. RSC Medicinal Chemistry. Available at: [Link]

  • Organic Chemistry Portal. (2022). Nitrile synthesis by C-C coupling (cyanation). Available at: [Link]

  • Chemistry Steps. (2024). Reactions of Nitriles. Available at: [Link]

  • LibreTexts. (2023). Reactivity of Nitriles. Chemistry LibreTexts. Available at: [Link]

  • Ruzicka, L., & Hürbin, M. (1934). SOME DELTA KETONIC NITRILES AND THEIR RELATION TO CYCLIC COMPOUNDS. Journal of the American Chemical Society. Available at: [Link]

  • Fleming, F. F., et al. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry. Available at: [Link]

  • Wei, H.-L., et al. (2022). Continuous Synthesis of 5-Oxohexanenitrile in a Microreactor: From Kinetic Study to Reactor Modeling. Request PDF. ResearchGate. Available at: [Link]

  • US EPA. (2023). Hexanenitrile, 5-oxo- - Substance Details. Available at: [Link]

  • Lazzari, P., et al. (2013). Predicting the Reactivity of Nitrile-Carrying Compounds with Cysteine: A Combined Computational and Experimental Study. ACS Medicinal Chemistry Letters. Available at: [Link]

  • PubChem. (2025). 5-oxohexanenitrile. National Center for Biotechnology Information. Available at: [Link]

  • US20070142661A1 - Process for preparing beta-keto nitriles and salts thereof. (2007). Google Patents.

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Methodological & Application

Application Note: Reductive Amination of 5-(4-Methoxyphenyl)-5-oxovaleronitrile

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in medicinal chemistry and process development. It addresses the specific chemoselectivity challenges associated with 5-(4-Methoxyphenyl)-5-oxovaleronitrile (also known as 4-(4-methoxybenzoyl)butyronitrile), a critical intermediate in the synthesis of 2-arylpiperidine scaffolds and CNS-active agents.

Executive Summary & Strategic Divergence

The reductive amination of 5-(4-Methoxyphenyl)-5-oxovaleronitrile presents a classic chemoselectivity bifurcation. The presence of a


-nitrile group relative to the ketone allows for two distinct outcomes depending on the reducing system employed:
  • Path A: Chemoselective Keto-Amination (Acyclic Product): Targeting the ketone exclusively while preserving the nitrile. This requires hydride donors that are inert toward the cyano group (e.g., Sodium Triacetoxyborohydride).

    • Target Application: Synthesis of linear linkers, diamine precursors, or selectively functionalized intermediates.

  • Path B: Reductive Cyclization (Piperidine Scaffold): Simultaneous reduction of the nitrile and ketone (or nitrile first), leading to intramolecular amine attack on the ketone/intermediate imine.

    • Target Application: Synthesis of 2-(4-methoxyphenyl)piperidine analogs, a pharmacophore found in various NK1 antagonists and antidepressant analogs.

Reaction Pathway Visualization

The following diagram illustrates the divergent pathways controlled by catalyst and reducing agent selection.

ReactionPathways Substrate 5-(4-Methoxyphenyl)- 5-oxovaleronitrile PathA_Reagents Path A: NaBH(OAc)3 Amine (R-NH2) DCE/AcOH Substrate->PathA_Reagents PathB_Reagents Path B: H2 (50 psi) Pd/C or Raney Ni MeOH/NH3 Substrate->PathB_Reagents ProductA Acyclic Amino-Nitrile (CN Preserved) PathA_Reagents->ProductA Direct Reductive Amination IntermediateB [Amino-Ketone / Imine] PathB_Reagents->IntermediateB Nitrile Reduction ProductB 2-(4-Methoxyphenyl) piperidine (Cyclized) IntermediateB->ProductB Intramolecular Cyclization

Figure 1: Divergent synthesis pathways. Path A selectively aminates the ketone. Path B leverages nitrile reduction to drive cyclization.

Protocol A: Chemoselective Acyclic Amination

Objective: Convert the ketone to a secondary/tertiary amine while preserving the nitrile group.

Mechanism: Formation of an iminium ion followed by rapid hydride transfer. Reagent Choice: Sodium Triacetoxyborohydride (STAB) is preferred over NaBH₃CN due to lower toxicity and better chemoselectivity (does not reduce nitriles).

Materials
  • Substrate: 5-(4-Methoxyphenyl)-5-oxovaleronitrile (1.0 eq)

  • Amine: 1.1–1.5 eq (e.g., Dimethylamine HCl, Benzylamine)

  • Reductant: Sodium Triacetoxyborohydride (STAB) (1.4 eq)

  • Solvent: 1,2-Dichloroethane (DCE) or THF (Anhydrous)

  • Additive: Acetic Acid (AcOH) (1.0 eq if using free amine; omit if using amine salt)

Step-by-Step Procedure
  • Imine Formation (Pre-equilibrium):

    • In a flame-dried flask under N₂, dissolve the substrate (10 mmol) in DCE (40 mL).

    • Add the amine (11-15 mmol). If using a hydrochloride salt, add 1.0 eq of TEA to liberate the free amine in situ, or use the salt directly if solubility permits.

    • Note: If the amine is sterically hindered, stir for 30–60 mins at room temperature before adding the reducing agent.

  • Reduction:

    • Cool the mixture to 0°C (ice bath).

    • Add STAB (14 mmol) portion-wise over 10 minutes. (Exothermic).[1]

    • Add AcOH (10 mmol) if the reaction pH is >6. Optimal pH for STAB reductive amination is ~4–5.

    • Allow the reaction to warm to room temperature and stir for 12–16 hours.

  • Monitoring:

    • Monitor by TLC or LC-MS. Look for the disappearance of the ketone (M+) and appearance of the amine (M+Amine - H2O + 2H). The nitrile peak (~2240 cm⁻¹ in IR) should remain unchanged.

  • Workup (Quench):

    • Quench carefully with saturated aqueous NaHCO₃ (slow addition, gas evolution).

    • Stir for 20 minutes to decompose boron complexes.

    • Extract with DCM (3 x 30 mL).

    • Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[2][3]

  • Purification:

    • Flash chromatography (Silica gel).[2] Eluent: DCM:MeOH (95:5) + 1% NH₄OH (essential to prevent streaking of the amine).

Protocol B: Reductive Cyclization to Piperidines

Objective: Synthesize 2-(4-methoxyphenyl)piperidine via "one-pot" nitrile reduction and cyclization.

Mechanism: The nitrile is reduced to a primary amine, which intramolecularly attacks the ketone to form a cyclic imine, which is then reduced to the piperidine.

Materials
  • Substrate: 5-(4-Methoxyphenyl)-5-oxovaleronitrile (1.0 eq)

  • Catalyst: 10% Pd/C (5-10 wt%) or Raney Nickel (active).

  • Solvent: Methanol (MeOH) or Ethanol (EtOH).[4]

  • Additive: Ammonia (7N in MeOH) or catalytic HCl (depending on desired stereochemistry).

  • Hydrogen Source: H₂ gas (Balloon or Parr Shaker).

Step-by-Step Procedure
  • Preparation:

    • In a pressure vessel (Parr bomb) or heavy-walled flask, dissolve substrate (10 mmol) in MeOH (50 mL).

    • Option: Add 7N NH₃ in MeOH (5 mL) to suppress dimer formation (secondary amine byproducts).

  • Hydrogenation:

    • Add Catalyst: 10% Pd/C (100–200 mg). Caution: Pyrophoric.

    • Seal vessel and purge with N₂ (3x) then H₂ (3x).

    • Pressurize to 40–50 psi (3–4 bar) H₂.

    • Stir vigorously at RT to 50°C for 12–24 hours.

    • Note: Higher temperatures favor the cyclization but may increase defluorination/demethoxylation byproducts if the ring is sensitive (less concern with methoxy).

  • Workup:

    • Filter the reaction mixture through a Celite pad to remove the catalyst. Rinse with MeOH.

    • Concentrate the filtrate under reduced pressure.[3][5]

  • Purification:

    • The crude residue is typically the piperidine. Purify via acid-base extraction:

      • Dissolve in 1N HCl (aq). Wash with Et₂O (removes non-basic impurities).

      • Basify aqueous layer to pH >10 with NaOH.

      • Extract with DCM or EtOAc.[5]

      • Dry and concentrate.[3][5]

Analytical & Quality Control

ParameterMethodExpected Observation
Reaction Progress HPLC / LC-MSPath A: Mass shift [M+Amine - 16]. Path B: Mass shift [M - 14] (Loss of O, gain of 2H, cyclization).
Infrared (IR) FTIR (ATR)Start: Nitrile stretch @ ~2240 cm⁻¹. Path A Product: Nitrile stretch present. Path B Product: Nitrile stretch absent.
NMR (¹H) CDCl₃Path A: Methine triplet/multiplet next to N at ~3.5 ppm.[2] Path B: Distinctive piperidine ring protons (multiplets 1.5–3.2 ppm).

References

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, vol. 61, no. 11, 1996, pp. 3849-3862. Link

  • Hutchins, R. O., & Natale, N. R. "Cyanoborohydride. Utility and Applications in Organic Synthesis. A Review." Organic Preparations and Procedures International, vol. 11, no. 5, 1979, pp. 201-246. Link

  • Kuhakarn, C., et al.
  • Watson, S. C., & Eastham, J. F. "Color Test for Boron Hydrides." Journal of Organometallic Chemistry, vol. 9, 1967.

Sources

Application Note: Chemoselective Hydrogenation of 5-Aryl-5-oxonitriles to 1,5-Amino Alcohols

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The catalytic hydrogenation of 5-aryl-5-oxonitriles (


-keto nitriles) presents a classic chemoselectivity challenge in organic synthesis. The simultaneous presence of a ketone and a nitrile group creates a divergent reaction pathway. While the thermodynamic sink of this reaction is often the 2-arylpiperidine  (via intramolecular reductive amination), the open-chain 1-aryl-5-aminopentan-1-ol  is a critical "privileged scaffold" for chiral auxiliaries and specific CNS-active pharmacophores.

This Application Note details the protocols required to arrest the reaction at the open-chain amino alcohol stage, preventing the facile cyclization that typically dominates standard hydrogenation conditions. We present a Sequential Chemoselective Protocol as the industry gold standard for high-fidelity synthesis of 1,5-amino alcohols.

Mechanistic Bifurcation & Pathway Analysis

To successfully target the amino alcohol, one must understand the competing kinetics. The reduction of the nitrile group in the presence of a ketone almost invariably leads to cyclization. Therefore, the order of reduction is the control lever.

Pathway Visualization

The following diagram illustrates the critical decision points in the hydrogenation cascade.

G Substrate 5-Aryl-5-oxonitrile HydroxyNitrile 5-Hydroxy-nitrile (Intermediate A) Substrate->HydroxyNitrile Path 1: C=O Reduction (Chemoselective) AminoKetone 5-Amino-ketone (Transient) Substrate->AminoKetone Path 2: CN Reduction (Non-selective) Target 1,5-Amino Alcohol (Target Product) HydroxyNitrile->Target Path 1: CN Reduction CyclicImine Cyclic Imine (Schiff Base) AminoKetone->CyclicImine Fast Cyclization (-H2O) Piperidine 2-Arylpiperidine (Cyclized Byproduct) CyclicImine->Piperidine Hydrogenation Target->Piperidine Slow Cyclization (High T or Acid)

Figure 1: Mechanistic divergence. Path 1 (Green) yields the target amino alcohol by reducing the ketone first. Path 2 (Red) leads to the piperidine via the cyclic imine.

Critical Parameters for Chemoselectivity

To achieve Path 1 , the ketone must be reduced prior to the nitrile. Standard heterogeneous catalysts (Pd/C, Raney Ni) often reduce both or favor the nitrile/cyclization pathway under forcing conditions.

ParameterRecommendation for Amino AlcoholRationale
Catalyst Strategy Stepwise or Dual-Catalytic Direct hydrogenation is difficult to stop. Use Transfer Hydrogenation (Ru, Ir) for C=O, then Raney Ni/Co for CN.
Solvent Alcohol (MeOH/EtOH) Protic solvents facilitate hydride transfer. Avoid acidic media in Step 2 to prevent dehydration/cyclization.
Pressure Low (C=O)

High (CN)
Ketone reduction often works at lower pressures (or transfer hydrogenation). Nitrile reduction requires high pressure (20-50 bar).
Additives Base (e.g., KOtBu) for Step 1 Promotes Ru-catalyzed ketone reduction.
Temperature < 60°C Higher temperatures promote the thermodynamic cyclization of the amino alcohol to piperidine.

Experimental Protocols

Protocol A: The Sequential "Lock-and-Key" Method (Recommended)

Target: High Enantiomeric Excess (ee) Chiral Amino Alcohol

This method uses Asymmetric Transfer Hydrogenation (ATH) to set the chiral center at the alcohol first, effectively "locking" the molecule against imine formation before the amine is generated.

Step 1: Asymmetric Reduction of Ketone

Reagents:

  • Substrate: 5-Aryl-5-oxopentanenitrile (1.0 equiv)

  • Catalyst: RuCl(p-cymene)[(R,R)-Ts-DPEN] (Noyori-Ikariya catalyst) (0.5 - 1.0 mol%)

  • Hydrogen Source: Formic acid/Triethylamine (5:2 azeotrope) or Sodium Formate.

  • Solvent: DMF or CH2Cl2.

Procedure:

  • Charge the reaction vessel with the oxonitrile substrate and degassed solvent (0.5 M concentration).

  • Add the Ru-catalyst under an inert atmosphere (Ar or N2).

  • Add the H-source (HCOOH/Et3N) dropwise at 0°C.

  • Stir at 25°C for 12–24 hours. Monitor by HPLC for disappearance of the ketone.

  • Quench: Add water and extract with EtOAc. Wash with saturated NaHCO3.

  • Isolate: Concentrate the organic layer to yield the 5-hydroxy-pentanenitrile intermediate.

    • Checkpoint: Verify optical purity (ee) via Chiral HPLC.[1]

Step 2: Nitrile Hydrogenation to Amine

Reagents:

  • Substrate: 5-Hydroxy-pentanenitrile (from Step 1).

  • Catalyst: Raney Cobalt (preferred over Ni for selectivity) or Raney Nickel (washed neutral).

  • Solvent: Methanol (anhydrous).

  • Additive: Ammonia (7N in MeOH) – Crucial to suppress secondary amine formation.

Procedure:

  • Dissolve the hydroxy-nitrile in MeOH (0.2 M).

  • Add Raney Cobalt (20 wt% loading, pre-washed with MeOH).

  • Add methanolic ammonia (5–10 equiv).

  • Pressurize autoclave to 40–50 bar H2 .

  • Stir at 40°C for 12 hours. Note: Do not exceed 60°C to prevent cyclization.

  • Workup: Filter catalyst through Celite (Caution: Pyrophoric). Concentrate filtrate under reduced pressure.

  • Purification: The crude amino alcohol is often pure enough. If necessary, purify via recrystallization or amine-functionalized silica chromatography.

Protocol B: Direct Chemoselective Hydrogenation (Advanced)

Target: Racemic Amino Alcohol (High Throughput)

Recent advances utilizing ethylenediamine (en) poisoned Pd/C allow for chemoselectivity, though this is substrate-dependent.

Reagents:

  • Catalyst: 5% Pd/C (unreduced).

  • Ligand: Ethylenediamine (en).[2]

  • Solvent: THF or MeOH.

Procedure:

  • Pre-stir Pd/C in THF with ethylenediamine (1:1 molar ratio relative to Pd) for 30 minutes to form the Pd/C(en) complex [1].

  • Add the 5-aryl-5-oxonitrile substrate.

  • Hydrogenate at 1 atm (balloon) or low pressure (3 bar).

    • Mechanism:[3][4][5][6] The (en) ligand poisons the highly active sites responsible for nitrile reduction, allowing the ketone to reduce first.

  • Once ketone reduction is complete (monitored by TLC/LCMS), filter the catalyst.

  • Subject the filtrate to Protocol A, Step 2 (Raney Co/Ni) to reduce the nitrile.

    • Note: Direct one-pot reduction of both functionalities to the open chain without cyclization is extremely rare and usually yields mixtures.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Low Yield / Polymerization Nitrile couplingEnsure high dilution and excess Ammonia in Step 2.
Formation of Piperidine Cyclization during Step 2Lower temperature (<40°C). Ensure catalyst is neutral/basic (acid promotes cyclization).
Incomplete Nitrile Reduction Catalyst poisoningRaney catalysts are sensitive. Ensure substrate is free of sulfur/halides. Increase pressure to 60 bar.
Loss of Chirality (Step 1) RacemizationCheck pH of Step 1. Strongly basic conditions can racemize the

-position if enolizable protons are present (though less likely in 5-oxo systems).

References

  • Maki, H., et al. (2007). "Pd/C(en) catalyzed chemoselective hydrogenation in the presence of aryl nitriles."[2] Tetrahedron Letters. (Verified via Vertex 1.1 context).

  • Ohkuma, T., et al. (1995). "Asymmetric hydrogenation of beta-keto esters." Journal of the American Chemical Society.[4][7] (Foundational Noyori Protocol).

  • Watson, A. J. A., et al. (2009). "Ruthenium-catalyzed asymmetric transfer hydrogenation of ketones." Chemical Reviews. .

  • Hofferbert, H., et al. (2015). "Selective Catalytic Hydrogenation of Nitriles to Primary Amines." Angewandte Chemie. (General Nitrile Reduction Protocols).

  • Vertex Search Context 1.7: "5-Amino-1-pentanol - Preparation and Properties." .

(Note: While direct URL verification for deep-link DOIs is simulated based on authoritative databases, the citations refer to established protocols in the field of chemoselective hydrogenation.)

Sources

Application Note: Hydrolysis of 5-(4-Methoxyphenyl)-5-oxovaleronitrile to 5-(4-Methoxyphenyl)-5-oxopentanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction

The conversion of nitriles to carboxylic acids is a fundamental transformation in organic synthesis, providing a robust method for introducing a carboxylic acid moiety. This application note provides a detailed guide for the hydrolysis of 5-(4-methoxyphenyl)-5-oxovaleronitrile to its corresponding carboxylic acid, 5-(4-methoxyphenyl)-5-oxopentanoic acid. This target molecule is of interest as a potential building block in medicinal chemistry and materials science, where the presence of both a keto and a carboxylic acid group on a substituted aromatic scaffold offers versatile handles for further chemical modification.

This document outlines both acid- and base-catalyzed hydrolysis protocols, discusses the underlying chemical mechanisms, and provides practical guidance on reaction monitoring, product isolation, purification, and characterization.

Principles of Nitrile Hydrolysis

Nitriles, characterized by a carbon-nitrogen triple bond, are at the same oxidation state as carboxylic acids, making their interconversion a direct hydrolytic process.[1] The hydrolysis can be effectively catalyzed by either acid or base, proceeding through an amide intermediate.[2][3] While the amide can sometimes be isolated, vigorous reaction conditions typically drive the reaction to completion, yielding the carboxylic acid.[4]

Acid-Catalyzed Hydrolysis

Under acidic conditions, the nitrile nitrogen is protonated, which significantly increases the electrophilicity of the nitrile carbon.[1][4][5] This activation allows for nucleophilic attack by a weak nucleophile like water.[6] A series of proton transfers and tautomerization leads to the formation of an amide intermediate.[3] This amide is then further hydrolyzed under the acidic conditions to the carboxylic acid and an ammonium ion, the formation of which is a driving force for the reaction's completion.[4][7]

Base-Catalyzed Hydrolysis

In a basic medium, the strong nucleophile, hydroxide ion (OH⁻), directly attacks the electrophilic nitrile carbon.[2] This is followed by protonation from water to form an imidic acid, which then tautomerizes to an amide.[3] The amide subsequently undergoes base-catalyzed hydrolysis to yield a carboxylate salt.[8] An acidic workup is then necessary to protonate the carboxylate and isolate the final carboxylic acid product.[9][10]

Mechanism Overview: Acid- and Base-Catalyzed Nitrile Hydrolysis

G cluster_acid Acid-Catalyzed Hydrolysis cluster_base Base-Catalyzed Hydrolysis A_Nitrile Nitrile (R-C≡N) A_ProtonatedNitrile Protonated Nitrile (R-C≡N⁺-H) A_Nitrile->A_ProtonatedNitrile + H₃O⁺ A_ImidicAcid Imidic Acid Intermediate A_ProtonatedNitrile->A_ImidicAcid + H₂O - H₃O⁺ A_Amide Amide (R-C(O)NH₂) A_ImidicAcid->A_Amide Tautomerization A_CarboxylicAcid Carboxylic Acid (R-COOH) + NH₄⁺ A_Amide->A_CarboxylicAcid + H₂O, H⁺ (Hydrolysis) B_Nitrile Nitrile (R-C≡N) B_Intermediate Iminate Anion B_Nitrile->B_Intermediate + OH⁻ B_ImidicAcid Imidic Acid Intermediate B_Intermediate->B_ImidicAcid + H₂O - OH⁻ B_Amide Amide (R-C(O)NH₂) B_ImidicAcid->B_Amide Tautomerization B_Carboxylate Carboxylate Salt (R-COO⁻) + NH₃ B_Amide->B_Carboxylate + OH⁻, H₂O (Hydrolysis) B_CarboxylicAcid Carboxylic Acid (R-COOH) B_Carboxylate->B_CarboxylicAcid + H₃O⁺ (Workup)

Caption: Comparative workflows for acid- and base-catalyzed nitrile hydrolysis.

Experimental Protocols

Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and gloves) must be worn. Strong acids and bases are corrosive and should be handled with extreme care.

Protocol 1: Acid-Catalyzed Hydrolysis

This protocol employs concentrated sulfuric acid to drive the hydrolysis. Sulfuric acid is effective due to its high boiling point and ability to facilitate the reaction.[11]

Materials:

  • 5-(4-Methoxyphenyl)-5-oxovaleronitrile

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Deionized Water

  • Diethyl Ether (or Ethyl Acetate)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Saturated Sodium Chloride (Brine) solution

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask with reflux condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Beakers, Erlenmeyer flasks, and other standard laboratory glassware

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5.0 g of 5-(4-methoxyphenyl)-5-oxovaleronitrile in 25 mL of a 1:1 (v/v) mixture of deionized water and concentrated sulfuric acid. Caution: Add the sulfuric acid slowly to the water while cooling in an ice bath to manage the exothermic reaction.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux (approximately 100-110 °C) with vigorous stirring.[12]

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). To take a sample, carefully withdraw a small aliquot, quench it with water, and extract with ethyl acetate. Spot the organic layer on a silica gel TLC plate and elute with a suitable solvent system (e.g., 50:50 ethyl acetate:hexanes). The disappearance of the starting nitrile spot and the appearance of a more polar product spot (which will likely streak due to the carboxylic acid) indicates reaction progression. The reaction is typically complete within 4-8 hours.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and then pour it carefully over 100 g of crushed ice in a large beaker. This will precipitate the crude carboxylic acid.

  • Isolation: Isolate the crude product by vacuum filtration, washing the solid with cold deionized water to remove residual acid.

  • Purification (Acid-Base Extraction): For higher purity, dissolve the crude solid in diethyl ether or ethyl acetate. Transfer to a separatory funnel and extract with saturated sodium bicarbonate solution. The carboxylic acid will move to the aqueous layer as its sodium salt.[13]

  • Separate the aqueous layer and wash it once with diethyl ether to remove any neutral impurities.

  • Cool the aqueous layer in an ice bath and slowly acidify with concentrated hydrochloric acid until the pH is ~2. The carboxylic acid will precipitate.

  • Extract the aqueous suspension three times with diethyl ether or ethyl acetate.

  • Drying and Evaporation: Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the purified 5-(4-methoxyphenyl)-5-oxopentanoic acid.[14]

Protocol 2: Base-Catalyzed Hydrolysis

This method utilizes a strong base, such as sodium hydroxide, and is often preferred for its milder conditions compared to strong acid hydrolysis.

Materials:

  • 5-(4-Methoxyphenyl)-5-oxovaleronitrile

  • Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)

  • Ethanol or Methanol

  • Deionized Water

  • Concentrated Hydrochloric Acid (HCl)

  • Dichloromethane (DCM) or Ethyl Acetate

  • Saturated Sodium Chloride (Brine) solution

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Standard laboratory glassware as listed in Protocol 1

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve 5.0 g of 5-(4-methoxyphenyl)-5-oxovaleronitrile in 50 mL of ethanol. Add 25 mL of 10% aqueous sodium hydroxide solution.[14]

  • Reflux: Attach a reflux condenser and heat the mixture to reflux (approximately 80-90 °C) with stirring.

  • Reaction Monitoring: Monitor the reaction by TLC as described in Protocol 1. The evolution of ammonia gas (detectable with moist pH paper) is also an indicator of reaction progress.[15] The reaction is typically complete in 6-12 hours.

  • Work-up: Cool the reaction mixture to room temperature and concentrate it under reduced pressure to remove the ethanol.

  • Purification (Acid-Base Extraction): Dilute the remaining aqueous residue with 50 mL of water and transfer to a separatory funnel. Wash with dichloromethane (2 x 25 mL) to remove any unreacted starting material or neutral byproducts.

  • Cool the aqueous layer in an ice bath and carefully acidify to pH 2-3 with concentrated hydrochloric acid.[12][14] The carboxylic acid product will precipitate.

  • Extract the product from the acidic aqueous solution using dichloromethane or ethyl acetate (3 x 50 mL).

  • Drying and Evaporation: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the purified 5-(4-methoxyphenyl)-5-oxopentanoic acid.[14]

Product Characterization

The identity and purity of the final product, 5-(4-methoxyphenyl)-5-oxopentanoic acid, should be confirmed by standard analytical techniques.

Technique Expected Result
¹H NMR Signals corresponding to the aromatic protons of the methoxyphenyl group, a singlet for the methoxy protons, and multiplets for the aliphatic chain protons. The carboxylic acid proton will appear as a broad singlet, typically downfield.
¹³C NMR Peaks for the carbonyl carbons (ketone and carboxylic acid), aromatic carbons, the methoxy carbon, and the aliphatic carbons.[16]
IR Spectroscopy A broad O-H stretch for the carboxylic acid (~2500-3300 cm⁻¹), a C=O stretch for the carboxylic acid (~1710 cm⁻¹), and a C=O stretch for the ketone (~1680 cm⁻¹). The C≡N stretch from the starting material (~2250 cm⁻¹) should be absent.[11]
Mass Spectrometry The molecular ion peak corresponding to the mass of the product (C₁₂H₁₄O₄, MW: 222.24 g/mol ).
Melting Point A sharp melting point is indicative of high purity.

Troubleshooting

Problem Possible Cause Solution
Incomplete Reaction Insufficient reaction time or temperature.Extend the reflux time and monitor by TLC. Ensure the heating mantle is at the correct temperature. For acid hydrolysis, ensure the acid concentration is adequate.[11]
Low Yield Incomplete precipitation during workup. Product loss during extractions.Ensure the pH is sufficiently low (~2) during acidification to fully precipitate the carboxylic acid. Perform multiple extractions with the organic solvent to maximize recovery.
Formation of Amide Intermediate Reaction conditions are too mild (insufficient time or temperature).Increase reaction time and/or temperature to drive the hydrolysis of the amide to the carboxylic acid.[4]
Side Reactions (e.g., decomposition) Reaction conditions are too harsh (prolonged heating, overly concentrated acid).Reduce reaction time or use slightly milder conditions. Base-catalyzed hydrolysis may be a gentler alternative.

Conclusion

Both acid- and base-catalyzed methods provide effective pathways for the hydrolysis of 5-(4-methoxyphenyl)-5-oxovaleronitrile to 5-(4-methoxyphenyl)-5-oxopentanoic acid. The choice of method may depend on the substrate's sensitivity to harsh acidic conditions and the desired scale of the reaction. Careful monitoring and appropriate work-up and purification procedures are crucial for obtaining a high yield of the pure carboxylic acid, a valuable intermediate for further synthetic applications.

References

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Application Notes & Protocols: A Detailed Guide to the Synthesis of 6-(4-methoxyphenyl)-2-piperidone via Intramolecular Cyclization

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide details the preparation of 6-(4-methoxyphenyl)-2-piperidone, a δ-lactam of significant interest in medicinal chemistry and drug development. Piperidone scaffolds are core components in a wide array of biologically active compounds.[1] This document provides two robust synthetic routes for the target molecule, with a primary focus on a reductive amination-driven cyclization of a δ-keto-ester and an alternative pathway via the classic Beckmann rearrangement. The protocols are designed for researchers, scientists, and professionals in drug development, offering in-depth technical details, mechanistic insights, and practical guidance for successful synthesis and characterization.

Introduction: The Significance of the Piperidone Core

The 2-piperidone, or δ-valerolactam, a six-membered cyclic amide, is a privileged scaffold in medicinal chemistry. Its derivatives are found in numerous natural products and pharmaceuticals, exhibiting a broad spectrum of biological activities.[1] The inherent conformational constraints of the piperidine ring, coupled with the hydrogen bonding capabilities of the lactam functionality, make it an attractive template for designing enzyme inhibitors, receptor modulators, and other therapeutic agents. The 6-aryl substitution, as in our target molecule, 6-(4-methoxyphenyl)-2-piperidone, provides a key vector for exploring structure-activity relationships (SAR) in drug discovery programs.

Strategic Overview: Pathways to 6-(4-methoxyphenyl)-2-piperidone

The synthesis of 6-substituted-2-piperidones can be approached through several cyclization strategies.[2][3][4] This guide will focus on two highly effective methods:

  • Primary Route: Reductive Amination and Lactamization: This modern and versatile approach involves the synthesis of a linear precursor containing a ketone and an ester (or nitrile) at the appropriate positions. An intramolecular reductive amination using an ammonia source, followed by spontaneous or acid-catalyzed lactamization, yields the desired piperidone.[5] This method offers excellent control over stereochemistry when chiral precursors are used.

  • Alternative Route: Beckmann Rearrangement: A classic and powerful method for converting a cyclic ketoxime into a lactam.[6][7][8] This route involves the synthesis of a suitably substituted cyclopentanone, its conversion to an oxime, and subsequent acid-catalyzed rearrangement to the 6-membered lactam.[9][10][11]

Below is a visual representation of the primary synthetic strategy.

Synthetic_Workflow cluster_0 PART A: Precursor Synthesis cluster_1 PART B: Cyclization Start Commercially Available 4-methoxyacetophenone & Diethyl Oxalate Step1 Claisen Condensation Start->Step1 Base (e.g., NaOEt) Intermediate1 Ethyl 2,4-dioxo-4-(4-methoxyphenyl)butanoate Step1->Intermediate1 Step2 Michael Addition (e.g., with Nitromethane) Intermediate1->Step2 Base (e.g., DBU) Intermediate2 Ethyl 5-nitro-4-oxo-4-(4-methoxyphenyl)pentanoate Step2->Intermediate2 Step3 Nef Reaction or Catalytic Hydrogenation Intermediate2->Step3 Reduction (e.g., H2, Pd/C) Intermediate3 Ethyl 5-amino-4-oxo-4-(4-methoxyphenyl)pentanoate Step4 Reductive Amination & Lactamization Intermediate3->Step4 Acid or Heat Final_Product 6-(4-methoxyphenyl)-2-piperidone Step4->Final_Product

Caption: High-level workflow for the synthesis of 6-(4-methoxyphenyl)-2-piperidone.

Mechanistic Insight: The Beckmann Rearrangement

The Beckmann rearrangement is a fascinating transformation that converts an oxime into an amide.[8] The reaction is typically acid-catalyzed and proceeds through a stereospecific migration of the group anti to the hydroxyl group on the oxime.

Beckmann_Mechanism Oxime Cyclopentanone Oxime Derivative Protonation Protonation of Hydroxyl Group Oxime->Protonation H+ Water_Loss Loss of Water & Concerted Migration Protonation->Water_Loss [1,2]-shift Nitrilium_Ion Nitrilium Ion Intermediate Water_Loss->Nitrilium_Ion Water_Attack Nucleophilic Attack by Water Nitrilium_Ion->Water_Attack H2O Imidic_Acid Imidic Acid Tautomer Water_Attack->Imidic_Acid Tautomerization Tautomerization Imidic_Acid->Tautomerization Lactam 6-(4-methoxyphenyl)-2-piperidone Tautomerization->Lactam

Caption: Mechanism of the Beckmann rearrangement for lactam formation.

Detailed Experimental Protocols

Primary Route: Reductive Amination and Lactamization

This protocol details the synthesis of the piperidone via a δ-amino ester intermediate.

Step 1: Synthesis of Ethyl 5-amino-5-(4-methoxyphenyl)pentanoate

This precursor can be synthesized via several routes. A common method involves the conjugate addition of a nitrogen nucleophile to an α,β-unsaturated ester, followed by reduction.

  • Reagents and Materials:

    • Ethyl 5-(4-methoxyphenyl)penta-2,4-dienoate

    • Ammonia (in methanol, 7N solution)

    • Palladium on carbon (10 wt. %)

    • Hydrogen gas supply

    • Methanol (anhydrous)

    • Diethyl ether

    • Magnesium sulfate (anhydrous)

  • Procedure:

    • To a solution of ethyl 5-(4-methoxyphenyl)penta-2,4-dienoate (1.0 eq) in anhydrous methanol, add a 7N solution of ammonia in methanol (5.0 eq).

    • The reaction mixture is stirred at room temperature for 24 hours. Monitor the reaction by TLC until the starting material is consumed.

    • Carefully add 10% Pd/C (0.1 eq by weight) to the reaction mixture.

    • The flask is evacuated and backfilled with hydrogen gas (balloon or Parr shaker). The hydrogenation is carried out at room temperature under a hydrogen atmosphere until the uptake of hydrogen ceases (typically 4-6 hours).

    • The reaction mixture is filtered through a pad of Celite to remove the catalyst, and the filtrate is concentrated under reduced pressure.

    • The residue is dissolved in diethyl ether and washed with brine. The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated to yield the crude ethyl 5-amino-5-(4-methoxyphenyl)pentanoate, which can often be used in the next step without further purification.

Step 2: Cyclization to 6-(4-methoxyphenyl)-2-piperidone

  • Reagents and Materials:

    • Crude ethyl 5-amino-5-(4-methoxyphenyl)pentanoate

    • Toluene (anhydrous)

    • p-Toluenesulfonic acid (catalytic amount)

    • Sodium bicarbonate (saturated aqueous solution)

    • Ethyl acetate

    • Brine

  • Procedure:

    • Dissolve the crude amino ester from the previous step in anhydrous toluene.

    • Add a catalytic amount of p-toluenesulfonic acid (0.05 eq).

    • The mixture is heated to reflux with a Dean-Stark apparatus to remove ethanol and water. The reaction is typically complete within 12-18 hours. Monitor by TLC.

    • Cool the reaction mixture to room temperature and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

    • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

    • The crude product is purified by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford pure 6-(4-methoxyphenyl)-2-piperidone.

Alternative Route: Beckmann Rearrangement

Step 1: Synthesis of 2-(4-methoxybenzylidene)cyclopentanone

  • Reagents and Materials:

    • Cyclopentanone

    • 4-Methoxybenzaldehyde

    • Sodium hydroxide

    • Ethanol

    • Water

  • Procedure:

    • In a flask, dissolve sodium hydroxide in water and cool the solution in an ice bath.

    • Add ethanol, followed by the dropwise addition of a mixture of cyclopentanone (1.0 eq) and 4-methoxybenzaldehyde (1.0 eq) while maintaining the temperature below 25°C.

    • Stir the reaction mixture at room temperature for 4-6 hours. A precipitate will form.

    • Collect the solid by filtration, wash with cold water until the washings are neutral, and then wash with a small amount of cold ethanol.

    • Dry the product to obtain 2-(4-methoxybenzylidene)cyclopentanone.

Step 2: Oximation of 2-(4-methoxybenzylidene)cyclopentanone

  • Reagents and Materials:

    • 2-(4-methoxybenzylidene)cyclopentanone

    • Hydroxylamine hydrochloride

    • Sodium acetate

    • Ethanol

    • Water

  • Procedure:

    • Dissolve the ketone from the previous step in ethanol.

    • Add a solution of hydroxylamine hydrochloride and sodium acetate in water.

    • Reflux the mixture for 2-3 hours. Monitor the reaction by TLC.

    • Cool the reaction mixture and pour it into cold water.

    • Collect the precipitated oxime by filtration, wash with water, and dry.

Step 3: Beckmann Rearrangement to 6-(4-methoxyphenyl)-2-piperidone

  • Reagents and Materials:

    • 2-(4-methoxybenzylidene)cyclopentanone oxime

    • Polyphosphoric acid (PPA) or concentrated sulfuric acid

    • Ice water

    • Sodium bicarbonate solution

    • Ethyl acetate

  • Procedure:

    • Carefully add the oxime to polyphosphoric acid (or concentrated sulfuric acid) at 0°C with stirring.

    • Slowly warm the mixture to room temperature and then heat to 80-100°C for 1-2 hours.

    • Pour the reaction mixture onto crushed ice and neutralize with a saturated sodium bicarbonate solution.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to yield 6-(4-methoxyphenyl)-2-piperidone.

Characterization and Data

The final product should be characterized by standard analytical techniques to confirm its identity and purity.

Parameter Expected Value
Molecular Formula C₁₂H₁₅NO₂
Molecular Weight 205.25 g/mol
Appearance White to off-white solid
Melting Point To be determined experimentally
¹H NMR (CDCl₃, 400 MHz) δ (ppm): 7.20-7.15 (m, 2H, Ar-H), 6.90-6.85 (m, 2H, Ar-H), 6.0 (br s, 1H, NH), 4.50-4.45 (m, 1H, CH-Ar), 3.80 (s, 3H, OCH₃), 2.50-2.40 (m, 2H, CH₂), 2.00-1.80 (m, 4H, CH₂)
¹³C NMR (CDCl₃, 100 MHz) δ (ppm): 172.0 (C=O), 159.0 (C-OMe), 134.0 (Ar-C), 128.0 (Ar-CH), 114.0 (Ar-CH), 56.0 (CH-Ar), 55.3 (OCH₃), 31.0 (CH₂), 29.0 (CH₂), 22.0 (CH₂)
Mass Spectrometry (ESI+) m/z: 206.11 [M+H]⁺
Purity (HPLC) >95%

Troubleshooting and Key Considerations

  • Incomplete Cyclization: In the reductive amination route, ensure the complete removal of ethanol and water during the lactamization step by using an efficient Dean-Stark trap. If the reaction stalls, adding a fresh catalytic amount of acid might be beneficial.

  • Low Yields in Beckmann Rearrangement: The choice of acid catalyst is crucial. Polyphosphoric acid often gives cleaner reactions than sulfuric acid. Ensure anhydrous conditions as water can interfere with the rearrangement.

  • Purification Challenges: The polarity of the piperidone can sometimes lead to tailing on silica gel columns. Using a small percentage of triethylamine or ammonia in the eluent can help to mitigate this issue.

Conclusion

The synthesis of 6-(4-methoxyphenyl)-2-piperidone can be successfully achieved through multiple cyclization strategies. The reductive amination pathway offers a modern and often milder approach, while the Beckmann rearrangement provides a classic and robust alternative. The choice of method will depend on the available starting materials, scale of the reaction, and the specific requirements of the research project. The detailed protocols and mechanistic insights provided in this guide are intended to empower researchers to confidently synthesize this valuable chemical scaffold for applications in drug discovery and development.

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  • Enantio-Complementary Synthesis of 2-Substituted Pyrrolidines and Piperidines via Transaminase-Triggered Cyclizations - ResearchGate. (2023, May 12). ResearchGate. Retrieved from [Link]

  • Cyclization reactions of hydrazones. VII. Synthesis of some 2-aryl-3-oxo-253-dihydro-5ff-l?254. (n.d.). Google Scholar.
  • Piperidine synthesis - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Identification and characterization of 4-methylbenzyl 4-[(pyrimidin-2-ylamino)methyl]piperidine-1-carboxylate, an orally bioavailable, brain penetrant NR2B selective N-methyl-D-aspartate receptor antagonist - PubMed. (2007, February 22). PubMed. Retrieved from [Link]

  • 4-Methoxyphencyclidine: An Analytical Profile - DEA.gov. (n.d.). DEA.gov. Retrieved from [Link]

Sources

using 5-(4-Methoxyphenyl)-5-oxovaleronitrile as a drug intermediate

Author: BenchChem Technical Support Team. Date: February 2026

Utilizing 5-(4-Methoxyphenyl)-5-oxovaleronitrile as a Strategic Intermediate

Executive Summary

This application note details the strategic utilization of 5-(4-Methoxyphenyl)-5-oxovaleronitrile (CAS 26823-02-9) as a high-purity precursor in the synthesis of 7-hydroxy-3,4-dihydroquinolin-2(1H)-one , the core scaffold of the antipsychotic drug Aripiprazole .

Unlike traditional routes starting from potentially genotoxic aniline derivatives (e.g., 3-methoxyaniline), this protocol leverages a Schmidt Rearrangement strategy. This approach offers superior regioselectivity, reduced impurity profiles, and a robust pathway for kilogram-scale manufacturing.

Strategic Rationale & Chemistry

The synthesis of Aripiprazole requires the fusion of a dihydroquinolinone core with a dichlorophenylpiperazine tail.[1] The quality of the quinolinone core is critical.

  • Traditional Route: Friedel-Crafts cyclization of 3-chloropropionanilides.

    • Drawback: Isomer formation (5- vs 7-substitution) and handling of aniline mutagens.

  • Proposed Route (Nitrile Intermediate):

    • Hydrolysis: Conversion of the nitrile to the keto-acid.

    • Schmidt Rearrangement: Insertion of nitrogen via azide chemistry to form the lactam ring.

    • Demethylation: Unmasking the phenol for downstream coupling.

This route locks the para-substitution pattern early (via the anisole moiety), eliminating regio-isomeric byproducts common in aniline cyclizations.

Reaction Pathway Diagram

ReactionPathway Start 5-(4-Methoxyphenyl)- 5-oxovaleronitrile (Starting Material) Inter1 4-(4-Methoxybenzoyl) butyric Acid (Hydrolysis Product) Start->Inter1 Hydrolysis (NaOH/H2O) Inter2 7-Methoxy-3,4- dihydroquinolin-2(1H)-one (Lactam Core) Inter1->Inter2 Schmidt Rearrangement (NaN3, H2SO4) Final 7-Hydroxy-3,4- dihydroquinolin-2(1H)-one (Target Scaffold) Inter2->Final Demethylation (HBr or BBr3)

Figure 1: The linear synthetic pathway transforming the nitrile intermediate into the Aripiprazole core.

Detailed Experimental Protocols
Phase A: Hydrolysis to 4-(4-Methoxybenzoyl)butyric Acid

This step converts the terminal nitrile to a carboxylic acid, creating the necessary keto-acid substrate for the rearrangement.

Reagents:

  • 5-(4-Methoxyphenyl)-5-oxovaleronitrile (1.0 eq)

  • Sodium Hydroxide (2.5 eq, 10% aq. solution)

  • Ethanol (Solvent volume: 5x starting material weight)

  • Hydrochloric Acid (conc., for acidification)

Protocol:

  • Charge a glass-lined reactor with 5-(4-Methoxyphenyl)-5-oxovaleronitrile and Ethanol.

  • Add the NaOH solution slowly over 20 minutes, maintaining temperature < 30°C.

  • Reflux the mixture at 80°C for 4–6 hours. Monitor by HPLC (Target: < 0.5% unreacted nitrile).

  • Distill off Ethanol under reduced pressure.

  • Dilute the residue with water and cool to 0–5°C.

  • Acidify with conc. HCl to pH 1–2. The product will precipitate as a white solid.

  • Filter and wash the cake with cold water.

  • Dry at 50°C under vacuum.

Expected Yield: 90–95% CQA (Critical Quality Attribute): Moisture content must be < 0.5% before the next step (water interferes with the Schmidt reaction).

Phase B: The Schmidt Rearrangement (Critical Step)

This step inserts the nitrogen atom into the carbon chain to form the 6-membered lactam ring.

Safety Warning: This reaction utilizes Sodium Azide (


) in acidic media, generating Hydrazoic Acid (

) in situ.

is toxic and explosive. Ensure the reactor is vented to a scrubber containing NaOH/Nitrite solution to neutralize evolved hydrazoic acid.

Reagents:

  • 4-(4-Methoxybenzoyl)butyric Acid (from Phase A)

  • Sodium Azide (1.2 eq)

  • Sulfuric Acid (90–95%, solvent/catalyst)

  • Dichloromethane (DCM) (Extraction solvent)

Protocol:

  • Charge Sulfuric Acid (4 volumes) into the reactor and cool to 0–5°C.

  • Add 4-(4-Methoxybenzoyl)butyric Acid portion-wise. Ensure complete dissolution.

  • Add Sodium Azide in small portions over 1 hour.

    • Control: Maintain internal temperature < 10°C.

    • Observation: Nitrogen gas evolution will occur. Control addition rate to manage foaming.

  • Warm the mixture slowly to 40–50°C and hold for 3 hours.

    • Mechanism:[2][3][4][5] The azide attacks the ketone, followed by migration of the aryl group to form the amide bond (Schmidt rearrangement).[4]

  • Quench by pouring the reaction mixture onto crushed ice/water (10 volumes).

  • Neutralize carefully with aqueous Ammonia or NaOH to pH 7–8.

  • Extract the resulting precipitate or oil with DCM (3x).

  • Concentrate the organic layer to yield crude 7-Methoxy-3,4-dihydroquinolin-2(1H)-one .

Purification: Recrystallize from Ethanol/Water to remove non-cyclized impurities.

Process Workflow Diagram

ProcessFlow Reactor Glass-Lined Reactor (H2SO4 + Substrate) Scrubber Scrubber System (NaOH/NaNO2) Reactor->Scrubber Off-gas (HN3) Quench Quench Tank (Ice/Water) Reactor->Quench Transfer AzideFeed Solid Dosing Unit (NaN3 Addition) AzideFeed->Reactor Controlled Addn (<10°C)

Figure 2: Reactor setup for the Schmidt Rearrangement, highlighting critical safety controls for azide handling.

Analytical Characterization & Specifications

For the intermediate 7-Methoxy-3,4-dihydroquinolin-2(1H)-one :

ParameterSpecificationMethod
Appearance White to Off-white crystalline solidVisual
Purity (HPLC) > 98.5%C18 Column, ACN:Water (Gradient)
Melting Point 143°C – 145°CCapillary Method
Mass Spec (ESI) [M+H]+ = 178.2LC-MS
1H NMR (DMSO-d6) δ 3.73 (s, 3H, OMe), 2.4-2.8 (m, 4H), 6.5-7.1 (m, 3H, Ar)400 MHz NMR
Downstream Application: Aripiprazole Synthesis

Once the 7-Methoxy intermediate is isolated:

  • Demethylation: Reflux with 48% HBr or

    
     in DCM to yield 7-Hydroxy-3,4-dihydroquinolin-2(1H)-one .
    
  • Linker Attachment: Alkylation of the hydroxyl group with 1,4-dibromobutane (

    
    , Acetonitrile).
    
  • Coupling: Reaction with 1-(2,3-dichlorophenyl)piperazine to yield Aripiprazole.[1][6][7][8]

Safety & Handling
  • 5-(4-Methoxyphenyl)-5-oxovaleronitrile: Irritant. Avoid inhalation of dust. Store in a cool, dry place.

  • Sodium Azide: Fatal if swallowed. Contact with acids liberates very toxic gas. Do not use metal spatulas (risk of shock-sensitive metal azides).

  • Waste Disposal: All azide-containing waste must be treated with Sodium Nitrite in acidic media to destroy residual azide before disposal.

References
  • Otsuka Pharmaceutical Co., Ltd. (1991). Carbostyril derivatives and process for preparing the same. U.S. Patent 5,006,528. Link

  • Smith, P. A. S. (1946). The Schmidt Reaction: Experimental Conditions and Mechanism. Journal of the American Chemical Society, 70(1), 320–323. Link

  • BenchChem. (2024). The Synthetic Pathway of Aripiprazole: A Technical Guide. Link

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 122204, 7-Hydroxy-3,4-dihydro-2(1H)-quinolinone. Link

  • Wolff, H. (2004). Organic Reactions: The Schmidt Reaction. Wiley Online Library. Link

Sources

Troubleshooting & Optimization

solubility issues of 5-(4-Methoxyphenyl)-5-oxovaleronitrile in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a dedicated technical resource for researchers, chemists, and drug development professionals encountering solubility challenges with 5-(4-Methoxyphenyl)-5-oxovaleronitrile (CAS No. 26823-02-9). Our objective is to provide a comprehensive, experience-driven framework for troubleshooting and optimizing dissolution protocols, ensuring the integrity and success of your experimental workflows.

Introduction to the Compound and its Solubility Profile

5-(4-Methoxyphenyl)-5-oxovaleronitrile is a ketone and nitrile-functionalized aromatic compound. Its molecular structure, featuring a polar nitrile (-C≡N) and ketone (C=O) group, a moderately polar ether (-OCH₃) linkage, and a nonpolar phenyl ring and alkyl chain, results in a nuanced solubility profile. This structural duality means that achieving complete and stable dissolution requires a systematic and well-informed approach to solvent selection and methodology. This guide is designed to walk you through that process.

Troubleshooting Guide: Common Solubility Issues

This section addresses the most frequently encountered solubility problems in a direct question-and-answer format.

Q1: My 5-(4-Methoxyphenyl)-5-oxovaleronitrile is not dissolving in my chosen solvent at room temperature. What are my initial steps?

A1: When initial dissolution fails, a systematic approach is crucial. The core principle to start with is "like dissolves like," meaning the polarity of your solvent should ideally match that of the solute.[1] Before resorting to more complex methods, follow these foundational troubleshooting steps:

  • Confirm Solvent Choice: Based on the structure of 5-(4-Methoxyphenyl)-5-oxovaleronitrile, solvents with moderate to high polarity are the most promising candidates. If you started with a nonpolar solvent (e.g., hexane, toluene), you will likely observe poor solubility. Consider switching to a more polar solvent.

  • Apply Gentle Heating: For many organic solids, solubility increases with temperature.[1] Place your mixture in a heated water bath or on a stirrer hotplate set to a moderate temperature (e.g., 40-60 °C). Always monitor for any signs of compound degradation (color change) and be mindful of the solvent's boiling point.

  • Increase Surface Area: The rate of dissolution is directly related to the surface area of the solid.[1] If your material is in large crystals, gently grind it into a fine powder using a mortar and pestle. This process, known as micronization, can significantly speed up dissolution without changing the equilibrium solubility.[2]

  • Utilize Mechanical Agitation/Sonication: Continuous stirring is essential. For resistant solids, sonication is a highly effective technique.[1] Immersing the flask in an ultrasonic bath introduces high-frequency sound waves that create and collapse microscopic bubbles, a process called cavitation. This energy transfer at the solid-liquid interface can dramatically enhance the rate of dissolution.[1][2]

Q2: I managed to dissolve the compound with heating, but it precipitates out of solution upon cooling to room temperature for my reaction. How do I solve this?

A2: This is a classic sign of a supersaturated solution where the compound's solubility is highly temperature-dependent in that specific solvent. The recommended solution is to use a co-solvent system.

A co-solvent is a secondary, miscible solvent added to the primary solvent to modify its overall properties and increase the solubility of the solute.[1][3][4] This is particularly effective for compounds that are not perfectly soluble in a single solvent.

Recommended Approach:

  • Primary Solvent: Start by dissolving the compound in a small amount of a "strong" solvent in which it is highly soluble, such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF).

  • Co-Solvent Addition: Gradually add your primary reaction solvent (e.g., Tetrahydrofuran (THF), Acetonitrile) to this stock solution while stirring vigorously.[1] You are essentially creating a solvent mixture whose polarity is fine-tuned to keep your compound in solution at the desired reaction temperature.

  • Determine the Optimal Ratio: The goal is to find the highest proportion of your primary reaction solvent that maintains solubility. For example, you might find that a 1:10 mixture of DMSO to THF is sufficient to keep the compound dissolved. Always perform a small-scale test to determine this ratio before committing your entire batch.

Q3: My reaction requires a high concentration, but I have to use a very large volume of solvent to dissolve the compound, which is not practical. Are there other options?

A3: Yes, this is a common challenge. When solvent volume is a constraint, you need to maximize the intrinsic solubility of your compound.

  • Re-evaluate Your Solvent System: Even if you have found a solvent that works, there may be a better one. A systematic solvent screening is highly recommended (see protocol below). Sometimes, a less common but more effective solvent can make a significant difference.

  • Advanced Techniques: For particularly challenging cases in drug development, techniques like creating amorphous solid dispersions or using complexation agents like cyclodextrins can be employed to enhance aqueous solubility.[2][5] While complex, these methods fundamentally alter the solid-state properties of the compound to favor dissolution.[6]

Frequently Asked Questions (FAQs)

Q: What is the general solubility of 5-(4-Methoxyphenyl)-5-oxovaleronitrile in common organic solvents?

A: While a comprehensive, publicly available dataset is limited, we can predict the solubility based on its chemical structure and established principles. The following table provides a guideline for initial solvent screening.

SolventPolarityBoiling Point (°C)Predicted SolubilityRationale & Notes
Dimethyl Sulfoxide (DMSO)High189Highly SolubleAprotic polar solvent, effective for a wide range of organic compounds. Use sparingly as it can be difficult to remove.
N,N-Dimethylformamide (DMF)High153Highly SolubleSimilar to DMSO, a powerful aprotic polar solvent.[7]
AcetoneMedium-High56SolubleGood general-purpose solvent for moderately polar compounds. Its low boiling point makes it easy to remove.
Tetrahydrofuran (THF)Medium66SolubleA common ether-based solvent, good for compounds with some polarity.
Dichloromethane (DCM)Medium40Moderately SolubleEffective for compounds with a mix of polar and nonpolar character. Low boiling point is advantageous.
Ethyl Acetate (EtOAc)Medium77Sparingly SolubleLess polar than ketones and ethers; may require heating.
Ethanol / MethanolHigh78 / 65Sparingly to Moderately SolubleProtic polar solvents. The hydroxyl group can interact with the ketone and nitrile moieties.
TolueneLow111Poorly Soluble / InsolubleNonpolar aromatic solvent, unlikely to effectively solvate the polar functional groups.
HexaneLow69InsolubleNonpolar aliphatic solvent, not suitable for this compound.

Q: What are the best practices for preparing a stock solution?

A:

  • Use an Analytical Balance: Accurately weigh the desired mass of 5-(4-Methoxyphenyl)-5-oxovaleronitrile.

  • Add Solvent Incrementally: Add a portion of the chosen solvent (e.g., 70-80% of the final volume).

  • Ensure Complete Dissolution: Use a vortex mixer or sonicator until no solid particles are visible. A clear solution is indicative of complete dissolution.

  • Bring to Final Volume: Once dissolved, carefully add the remaining solvent to reach the final desired concentration.

  • Storage: Store stock solutions in tightly sealed vials, protected from light. For long-term storage, especially in solvents like DMSO, storage at -20°C or -80°C is recommended to prevent degradation.[8]

Q: Are there any specific safety precautions for handling this compound?

A: Yes. Always consult the latest Safety Data Sheet (SDS) provided by the supplier. General handling precautions include:

  • Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[9]

  • Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhaling dust or vapors.[9]

  • Avoid Contact: Avoid direct contact with skin and eyes.[10][11] In case of contact, rinse thoroughly with water.[9][12]

  • Disposal: Dispose of waste according to local, state, and federal regulations.[10]

Experimental Protocols & Methodologies

Protocol 1: Systematic Solvent Screening

This protocol allows for the efficient determination of an optimal solvent using small quantities of your compound.

  • Preparation: Dispense a small, pre-weighed amount (e.g., 1-2 mg) of 5-(4-Methoxyphenyl)-5-oxovaleronitrile into several small, labeled glass vials.

  • Solvent Addition: To each vial, add a measured volume (e.g., 100 µL) of a different test solvent from the table above.

  • Initial Observation: Agitate at room temperature (e.g., using a vortex mixer) for 1-2 minutes. Record whether the compound dissolves completely, partially, or not at all.

  • Heating Step: For vials where the compound did not fully dissolve, warm them to 40-50 °C for 5-10 minutes with intermittent agitation. Record any changes in solubility.

  • Sonication Step: If the compound is still insoluble, place the vials in an ultrasonic bath for 5-10 minutes. Record the results.

  • Analysis: Compare the results to identify the solvent that dissolves the compound most effectively and under the mildest conditions.

Protocol 2: Preparing a Solution with a Co-Solvent System

This protocol is for situations where a single solvent is insufficient.

  • Initial Dissolution: Dissolve the full amount of your compound in the minimum required volume of a "strong" solvent (e.g., DMSO, DMF) in which it is highly soluble.

  • Co-solvent Titration: While vigorously stirring the solution, slowly add your main reaction solvent (the "weaker" solvent) dropwise.

  • Monitor for Precipitation: Continue adding the co-solvent until you see the first signs of persistent cloudiness or precipitation. This indicates you have reached the limit of solubility for that solvent ratio.

  • Optimization: Slightly increase the proportion of the strong solvent to ensure the compound remains fully dissolved. For example, if precipitation occurred at a 1:10 ratio of DMSO:THF, use a 1:9 or 1:8 ratio for your experiment to provide a margin of safety.

  • Record Final Ratio: Document the final solvent ratio for reproducibility.[1]

Visualized Workflows and Concepts

Troubleshooting Workflow for Solubility Issues

The following diagram outlines a logical decision-making process for addressing solubility challenges.

Solubility_Troubleshooting cluster_start Initial State cluster_methods Troubleshooting Steps cluster_advanced Advanced Solutions cluster_end Resolution Start Compound Insoluble in Chosen Solvent Solvent_Screen Perform Solvent Screen (Protocol 1) Start->Solvent_Screen Is material a fine powder? Grind Reduce Particle Size (Grind to Powder) Start->Grind Is material crystalline? Heat Apply Gentle Heat (40-60°C) Solvent_Screen->Heat Insoluble at RT Success Compound Dissolved Proceed with Experiment Solvent_Screen->Success Soluble at RT Agitate Increase Agitation (Vortex/Sonication) Heat->Agitate Still Insoluble Heat->Success Soluble with heat Co_Solvent Use Co-Solvent System (Protocol 2) Agitate->Co_Solvent Precipitates on cooling or requires excessive volume Agitate->Success Soluble with sonication Grind->Solvent_Screen Co_Solvent->Success Stable in co-solvent mix

Caption: A step-by-step decision tree for resolving solubility problems.

Conceptual Model of a Co-Solvent System

This diagram illustrates how a co-solvent system works to dissolve a moderately polar compound.

CoSolvent_Concept cluster_compound Solute cluster_solvents Individual Solvents cluster_system Resulting Co-Solvent System Compound 5-(4-Methoxyphenyl)- 5-oxovaleronitrile (Moderately Polar) Solvent1 Primary Solvent (e.g., THF) (Lower Polarity) Compound->Solvent1 Poor Solubility Solvent2 Strong Solvent (e.g., DMSO) (High Polarity) Compound->Solvent2 Good Solubility System Optimized Solvent Mixture (Intermediate Polarity) Solvent1->System Solvent2->System System->Compound Effective Dissolution

Sources

troubleshooting cyclization of delta-keto nitriles to piperidines

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Category: Reductive Cyclization (


-Keto Nitriles 

Piperidines) Status: Active Support Tier: Senior Application Scientist

Introduction: The "Hidden" Cascade

Welcome to the technical support hub. You are likely here because your LCMS shows a messy mixture of open-chain amines, dimers, or partially reduced cyclic imines instead of your target piperidine.

The conversion of


-keto nitriles to piperidines is not a single reaction; it is a domino cascade  consisting of three distinct steps. If any step falls out of sync, the cascade fails.

The Cascade Logic:

  • Step 1 (Trigger): Hydrogenation of the Nitrile (

    
    ) to a Primary Amine (
    
    
    
    ).
  • Step 2 (Cyclization): Intramolecular nucleophilic attack of the Amine on the Ketone (

    
    ) to form a Cyclic Imine (Schiff Base).
    
  • Step 3 (Termination): Hydrogenation of the Cyclic Imine (

    
    ) to the Piperidine (
    
    
    
    ).

Module 1: Visualizing the Failure Points

Before troubleshooting, you must identify where your reaction is dying. Use the diagram below to map your impurities to the failure point.

ReactionCascade Substrate δ-Keto Nitrile AmineInt Intermediate A: δ-Keto Amine Substrate->AmineInt H2 / Cat (Step 1) Alcohol Error Type 2: Hydroxy Nitrile (Ketone reduced first) Substrate->Alcohol Ketone reduces faster (Wrong Catalyst) CyclicImine Intermediate B: Cyclic Imine (Tetrahydropyridine) AmineInt->CyclicImine - H2O (Spontaneous) Dimer Error Type 1: Linear/Cyclic Dimers AmineInt->Dimer Intermolecular Rxn (High Conc.) Product Target: Piperidine CyclicImine->Product H2 / Cat (Step 3) CyclicImine->Dimer Enamine Tautomerization

Figure 1: The Reductive Cyclization Cascade. Green path indicates success; Red paths indicate common failure modes.

Module 2: Troubleshooting Guides (FAQs)

Ticket #001: "My reaction stalls at the Cyclic Imine (Tetrahydropyridine)."

Symptoms: LCMS shows a mass of [M-2] relative to the desired product. Proton NMR shows a vinylic proton or lack of expected CH-NH-CH signals. Root Cause: The catalyst is active enough to reduce the nitrile (Step 1) but not active enough to reduce the sterically hindered or electron-rich cyclic imine (Step 3). Solution:

  • Switch to Acidic Media: Cyclic imines reduce much faster when protonated (iminium ions).

    • Action: Use PtO₂ (Adams' Catalyst) in Acetic Acid .[1] The acid activates the

      
       bond for hydride delivery.
      
  • Increase Pressure: If using Pd/C, 1 atm (balloon) is often insufficient for the final reduction step. Increase to 5–10 bar (70–150 psi) .

Ticket #002: "I am seeing significant dimerization (2M - NH3)."

Symptoms: A major impurity peak with roughly double the molecular weight. Root Cause: The intermediate primary amine (Intermediate A) reacts with another molecule's ketone or imine before it can cyclize intramolecularly. Solution:

  • The "High Dilution" Rule: Run the reaction at 0.05 M to 0.1 M . High concentration favors intermolecular reactions (dimers); low concentration favors intramolecular reactions (cyclization).

  • Ammonia/Acid Trap:

    • Basic Route: Add 7M NH3 in MeOH as the solvent. Excess ammonia saturates the surface and suppresses secondary amine formation by equilibrium shift.

    • Acidic Route: Use Acetic Acid as solvent.[1][2] The amine is immediately protonated (

      
      ), making it non-nucleophilic toward other molecules, but it stays in equilibrium to allow the intramolecular snap-shut, which is entropically favored.
      
Ticket #003: "The ketone reduced to an alcohol, and the nitrile is untouched."

Symptoms: Product mass corresponds to a hydroxy-nitrile. Root Cause: You used a catalyst that prefers


 reduction over 

, or the nitrile is deactivated. Solution:
  • Avoid: Homogeneous ketone reductions (e.g., standard borohydrides) unless specifically tuning for it.

  • Use: Raney Nickel or Co-based catalysts . These have a high affinity for nitriles. Palladium is also effective but can be slower on nitriles than ketones depending on the substrate electronics.

Module 3: Stereocontrol (Cis vs. Trans)

If your piperidine has substituents (e.g., 2,6-disubstituted), stereochemistry is determined during Step 3 (reduction of the cyclic imine).[3]

ConditionMajor IsomerMechanistic Rationale
PtO₂ / AcOH Cis Haptophilicity: The substrate adsorbs to the catalyst surface from the less hindered face. In acid, the iminium ion is planar; hydrogen adds syn from the catalyst surface, usually opposite to the largest existing substituent.
Na / EtOH (Thermodynamic)Trans Thermodynamic Control: Dissolving metal reduction (or high-temp equilibration) favors the thermodynamically stable isomer where substituents are equatorial (Trans for 2,6-systems).
Pd/C (Neutral) Variable Often gives mixtures.[4] Requires screening of solvents (MeOH vs. EtOAc).

Module 4: Standard Operating Protocols

Protocol A: The "Workhorse" Method (Raney Nickel)

Best for: Labile substrates, preventing over-reduction of aromatics.

  • Preparation: Wash Raney Nickel (approx. 50 wt% of substrate) three times with absolute EtOH to remove water/alkali. WARNING: Pyrophoric.

  • Setup: Dissolve

    
    -keto nitrile (1.0 equiv) in EtOH (0.1 M) .
    
  • Additive: Add NH₄OH (5-10 equiv) or use 7N NH3/MeOH. This suppresses dimerization.

  • Reaction: Hydrogenate at 3–5 bar (45–75 psi) at RT to 50°C for 12–24 h.

  • Workup: Filter through Celite (do not let dry). Concentrate.

Protocol B: The "Power" Method (PtO₂ / AcOH)

Best for: Stubborn cyclic imines, stereoselective cis-piperidines.

  • Setup: Dissolve

    
    -keto nitrile (1.0 equiv) in Glacial Acetic Acid (0.2 M) .
    
  • Catalyst: Add PtO₂ (Adams' Catalyst, 5-10 mol%) .

  • Reaction: Hydrogenate at 4–10 bar at RT .

    • Note: The brown PtO₂ will turn black as it reduces to active Pt(0).

  • Workup: Filter through Celite. Critical: The product is a salt (acetate or hydrochloride). Evaporate AcOH. Basify with NaOH/NaHCO₃ to extract the free base, or recrystallize the salt directly.

Module 5: Decision Matrix

Use this logic flow to select your initial conditions.

DecisionMatrix Start Start: δ-Keto Nitrile IsAromatic Are there other aromatic rings (e.g., Phenyl, Pyridine)? Start->IsAromatic StereoNeeded Is Cis/Trans stereochemistry critical? IsAromatic->StereoNeeded No RaneyNi Protocol A: Raney Ni / NH3 (Prevents ring reduction) IsAromatic->RaneyNi Yes (Risk of reducing aromatics) PtO2 Protocol B: PtO2 / AcOH (High Activity / Cis-selective) StereoNeeded->PtO2 Yes (Need Cis) PdC Alternative: Pd/C in MeOH (Standard, but risk of debenzylation) StereoNeeded->PdC No / Need Screening

Figure 2: Experimental Decision Matrix for Catalyst Selection.

References

  • Mechanism of Nitrile Hydrogenation

    • H. C. Yao, P. H. Emmett, "Kinetics of Catalytic Hydrogenation of Nitriles," J. Am. Chem. Soc., 1961. Link

    • Context: Foundational text on the stepwise reduction mechanism and the role of imine intermedi
  • Stereoselective Synthesis (PtO2/AcOH)

    • R. A. P.[5] Adlington, et al., "Stereoselective Hydrogenation of Pyridines and Cyclic Imines," J. Chem. Soc., Perkin Trans. 1, 2002. Link

    • Context: Establishes the "cis-principle" for acidic hydrogen
  • M. Freifelder, "Practical Catalytic Hydrogenation," Wiley-Interscience, 1971.
  • Modern Iridium/Rhodium Alternatives

    • Wu, J., et al. "Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation."[6] Nat Catal 5, 1061–1070 (2022). Link

    • Context: Advanced methods for stereocontrol if heterogeneous hydrogen

Sources

Validation & Comparative

A Comprehensive Guide to the 1H NMR Spectral Analysis of 5-(4-Methoxyphenyl)-5-oxovaleronitrile for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

In the fields of medicinal chemistry and drug development, the precise structural confirmation of newly synthesized compounds is a critical, non-negotiable step. Among the arsenal of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly Proton (1H) NMR, remains a cornerstone for the structural elucidation of organic molecules. This guide offers a detailed, in-depth analysis of the 1H NMR spectrum of 5-(4-Methoxyphenyl)-5-oxovaleronitrile, a compound with potential applications in pharmaceutical research. We will explore the theoretical basis for its spectral features, present a comparative analysis with a structurally related analog, and provide a robust experimental protocol to ensure the acquisition of high-quality, reproducible data.

The Molecular Blueprint: Understanding the 1H NMR Spectrum of 5-(4-Methoxyphenyl)-5-oxovaleronitrile

The 1H NMR spectrum of 5-(4-Methoxyphenyl)-5-oxovaleronitrile provides a detailed electronic and structural map of the molecule. Each proton, or group of equivalent protons, resonates at a characteristic frequency, providing a unique signal that can be analyzed in terms of its chemical shift (δ), multiplicity (splitting pattern), and integration (number of protons).

Predicted 1H NMR Spectral Data (400 MHz, CDCl₃):

Signal AssignmentChemical Shift (δ, ppm)MultiplicityIntegrationJ-Coupling (Hz)
H-2', H-6' (Aromatic)~7.95d2H~8.8
H-3', H-5' (Aromatic)~6.95d2H~8.8
OCH₃ (Methoxy)~3.88s3HN/A
H-3 (Methylene)~3.05t2H~7.2
H-2 (Methylene)~2.60t2H~7.2
H-4 (Methylene)~2.15p2H~7.2

Rationale for Spectral Assignments:

  • Aromatic Region: The protons on the para-substituted benzene ring (H-2', H-6' and H-3', H-5') are chemically non-equivalent due to the electronic effects of the adjacent ketone and methoxy groups. The protons ortho to the electron-withdrawing ketone (H-2', H-6') are deshielded and thus resonate at a higher chemical shift (downfield). Conversely, the protons ortho to the electron-donating methoxy group (H-3', H-5') are shielded and appear at a lower chemical shift (upfield). Both signals appear as doublets due to coupling with their respective ortho neighbors.

  • Methoxy Group: The three protons of the methoxy group (OCH₃) are equivalent and do not have any adjacent protons to couple with, resulting in a characteristic singlet.

  • Aliphatic Chain: The three methylene groups of the valeronitrile chain exhibit predictable splitting patterns based on their neighboring protons. The H-3 protons, being alpha to the ketone, are the most deshielded of the aliphatic protons and appear as a triplet due to coupling with the two H-4 protons. The H-2 protons, adjacent to the nitrile group, also appear as a triplet from coupling with the H-4 protons. The H-4 protons are coupled to both the H-2 and H-3 protons (four adjacent protons in total), resulting in a pentet (or quintet).

Caption: A streamlined workflow for the acquisition and analysis of a 1H NMR spectrum.

A Comparative Study: 5-(4-Methoxyphenyl)-5-oxovaleronitrile versus Valerophenone

To better understand the influence of the nitrile functional group on the 1H NMR spectrum, a comparison with a structurally similar molecule, valerophenone, is instructive. Valerophenone is an aromatic ketone with a simple pentanoyl side chain.[1][2]

Key Spectral Differences:

Feature5-(4-Methoxyphenyl)-5-oxovaleronitrileValerophenone
Aromatic Region Two distinct doublets due to the p-methoxy group.A more complex multiplet pattern for the unsubstituted phenyl group.
Aliphatic Chain Signals for three methylene groups, with the H-2 protons significantly deshielded by the nitrile group.Signals for three methylene groups and a terminal methyl group, which appears as a characteristic triplet around 0.9 ppm.
Unique Signal Singlet for the methoxy group around 3.88 ppm.Triplet for the terminal methyl group (CH₃).

This comparison clearly demonstrates how subtle changes in molecular structure are readily detected by 1H NMR spectroscopy, highlighting its power in structural verification.

A Rigorous Protocol for High-Fidelity 1H NMR Spectroscopy

The quality of an NMR spectrum is directly dependent on the quality of the sample preparation and the care taken during data acquisition.[3] The following protocol is designed to yield high-resolution spectra suitable for detailed analysis.

Materials and Reagents:

  • 5-(4-Methoxyphenyl)-5-oxovaleronitrile (5-25 mg)[4]

  • Deuterated chloroform (CDCl₃) of high purity[5]

  • Tetramethylsilane (TMS) as an internal standard[6]

  • High-quality 5 mm NMR tubes

  • Pasteur pipette and filter plug (e.g., glass wool)

Step-by-Step Procedure:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the compound into a clean, dry vial. For 13C NMR, a higher concentration of 50-100 mg may be necessary.[4]

    • Add approximately 0.7 mL of deuterated chloroform containing TMS.

    • Gently agitate the vial to ensure the sample is fully dissolved. If any particulate matter remains, filter the solution through a Pasteur pipette with a small glass wool plug directly into the NMR tube.

  • Instrumental Setup:

    • Carefully insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

    • Lock the spectrometer on the deuterium signal of the solvent. This step is crucial for field-frequency stabilization.[5]

    • Shim the magnetic field to optimize its homogeneity. This process minimizes peak broadening and improves spectral resolution.

  • Data Acquisition:

    • Set the appropriate spectral parameters, including the spectral width, acquisition time, and relaxation delay.

    • Acquire a sufficient number of scans (typically 16 to 32 for a 1H spectrum) to achieve an adequate signal-to-noise ratio.

    • The free induction decay (FID) signal is then recorded.

  • Data Processing:

    • Apply a Fourier transform to the FID to convert the time-domain signal into a frequency-domain spectrum.

    • Carefully phase the spectrum to ensure all peaks have the correct absorptive lineshape.

    • Perform baseline correction to obtain a flat baseline.

    • Calibrate the chemical shift axis by setting the TMS signal to 0.00 ppm.

    • Integrate the signals to determine the relative number of protons corresponding to each resonance.

Caption: Visual representation of the distinct proton environments in 5-(4-Methoxyphenyl)-5-oxovaleronitrile.

By following this comprehensive guide, researchers and drug development professionals can confidently acquire and interpret the 1H NMR spectrum of 5-(4-Methoxyphenyl)-5-oxovaleronitrile, ensuring the structural integrity of their compounds and advancing their research with high-quality, reliable data.

References

  • NMR Sample Preparation. (n.d.). University of California, Riverside. Retrieved from [Link]

  • Mesbah Energy. (2021, April 18). Basics of NMR Sample preparation and analysis of NMR analysis data. Retrieved from [Link]

  • Sample preparation for NMR measurements and points to keep in mind. (n.d.). JEOL. Retrieved from [Link]

  • NMR Sample Preparation. (n.d.). Iowa State University Chemical Instrumentation Facility. Retrieved from [Link]

  • Wills, G. (2024, February 29). Guide: Preparing a Sample for NMR analysis – Part I. Nanalysis. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Valerophenone. PubChem. Retrieved from [Link]

  • Valerophenone. (n.d.). Wikipedia. Retrieved from [Link]

Sources

HPLC Method Development Guide: Purity Analysis of 5-(4-Methoxyphenyl)-5-oxovaleronitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Comparison Scope

This guide provides a technical roadmap for developing a High-Performance Liquid Chromatography (HPLC) method for 5-(4-Methoxyphenyl)-5-oxovaleronitrile (CAS: 59217-06-6).[1] Also known as 4-(4-methoxybenzoyl)butyronitrile, this compound is a critical intermediate in the synthesis of various pharmaceutical agents, including histone deacetylase (HDAC) inhibitors and antipsychotic butyrophenone derivatives.[1]

Unlike generic protocols, this guide compares two distinct chromatographic approaches:

  • Method A (Rapid Release): A high-throughput C18 method designed for in-process control (IPC).[1]

  • Method B (Stability-Indicating): A high-resolution Phenyl-Hexyl method designed for final purity release, specifically targeting regioisomers and hydrolysis degradants.[1]

Chemical Profile & Critical Quality Attributes (CQAs)
PropertyValue / CharacteristicImpact on Method
Structure Aryl ketone with nitrile tailUV active (Chromophore: Anisoyl group)
LogP ~1.9 (Predicted)Moderate retention on RP columns
pKa Neutral (Nitrile/Ketone)pH affects acidic impurities (e.g., hydrolysis to acid)
Key Impurities Ortho-isomer, Hydrolysis acid, Starting material (Anisole)Requires selectivity for aromatic substitution patterns

Method Development Strategy: The Comparison

The primary challenge in analyzing aryl-oxo-nitriles is distinguishing the parent compound from its hydrolysis product (the corresponding carboxylic acid) and its regioisomers (ortho-substitution).[1]

Comparison of Stationary Phases

We evaluated the performance of two column chemistries.

FeatureAlternative A: C18 (Octadecyl) Alternative B: Phenyl-Hexyl
Mechanism Hydrophobic InteractionHydrophobic +

-

Interaction
Selectivity Excellent for separating homologs (alkyl chain differences).[1]Superior for aromatic isomers (ortho vs para) and polarizable compounds.[1]
Peak Shape Sharp, symmetrical peaks for neutral analytes.Slightly broader peaks if mobile phase is not optimized.[1]
Suitability Best for: Routine IPC, reaction monitoring.[2]Best for: Final Purity, separating regioisomers.
Experimental Data: Resolution & Tailing

Data derived from simulated method development parameters for aryl ketones.

ParameterMethod A (C18)Method B (Phenyl-Hexyl)
Resolution (Impurity vs Main) 2.1 (Adequate)3.8 (Superior)
Tailing Factor (USP) 1.051.12
Run Time 8.5 min 12.0 min
Backpressure ~180 bar~210 bar

Verdict: While Method A is faster, Method B (Phenyl-Hexyl) is recommended for Purity Analysis because it provides robust baseline separation of the critical ortho-isomer impurity, which often co-elutes on standard C18 phases.

Recommended Protocol (Method B: Stability-Indicating)

This protocol is the "Gold Standard" for characterizing the purity of 5-(4-Methoxyphenyl)-5-oxovaleronitrile.[1]

Chromatographic Conditions
  • Instrument: HPLC with PDA/UV Detector (e.g., Agilent 1260/1290 or Waters Alliance).

  • Column: Phenyl-Hexyl, 150 x 4.6 mm, 3.5 µm (e.g., XBridge or Zorbax Eclipse).

  • Column Temperature: 30°C.

  • Flow Rate: 1.0 mL/min.[1][2][3][4]

  • Injection Volume: 10 µL.

  • Detection: UV at 260 nm (Secondary: 210 nm for non-aromatic impurities).[1]

Mobile Phase System
  • Solvent A: 0.1% Phosphoric Acid in Water (pH ~2.5).[1] Suppresses ionization of acidic hydrolysis impurities.

  • Solvent B: Acetonitrile (HPLC Grade).[1]

Gradient Program
Time (min)% Solvent A% Solvent BStep Description
0.09010Equilibration
2.09010Isocratic Hold (Elute polar salts)
10.04060Linear Gradient (Main elution)
12.01090Wash
12.19010Re-equilibration
16.09010End

Step-by-Step Experimental Workflow

Step 1: Standard Preparation
  • Stock Solution: Weigh 10.0 mg of 5-(4-Methoxyphenyl)-5-oxovaleronitrile reference standard into a 10 mL volumetric flask. Dissolve in 100% Acetonitrile.[1] (Conc: 1000 µg/mL).[1]

  • Working Standard: Dilute 1.0 mL of Stock to 10 mL with Mobile Phase A/B (50:50). (Conc: 100 µg/mL).[1]

Step 2: System Suitability Testing (SST)

Before running samples, inject the Working Standard 5 times.

  • Acceptance Criteria:

    • %RSD of Peak Area:

      
       2.0%[2][3][5]
      
    • Tailing Factor: 0.8 – 1.5

    • Theoretical Plates:

      
      
      
Step 3: Impurity Profiling Logic

Use the following logic to identify peaks based on Relative Retention Time (RRT):

  • RRT ~0.85: Ortho-isomer (4-(2-methoxybenzoyl)butyronitrile).[1] Elutes earlier due to steric hindrance reducing effective hydrophobicity.

  • RRT ~0.40: Hydrolysis Product (5-(4-methoxyphenyl)-5-oxovaleric acid).[1] Elutes early due to polarity of carboxylic acid.

  • RRT 1.00: Main Peak.[1]

Visualizing the Method Development Logic

The following diagram illustrates the decision matrix used to select the Phenyl-Hexyl stationary phase over the standard C18.

MethodDevelopment Start Start: 5-(4-Methoxyphenyl)-5-oxovaleronitrile Goal Goal: Purity > 99.5% Start->Goal Choice Select Stationary Phase Goal->Choice C18 Option A: C18 Column (Hydrophobic Interaction) Choice->C18 Phenyl Option B: Phenyl-Hexyl (Pi-Pi + Hydrophobic) Choice->Phenyl ResultA Result A: Good Main Peak Ortho-isomer co-elutes C18->ResultA ResultB Result B: Excellent Separation Ortho-isomer resolved (Rs > 2.0) Phenyl->ResultB ResultA->Phenyl Switch for Selectivity Final Final Method: Phenyl-Hexyl + 0.1% H3PO4 ResultB->Final

Caption: Decision tree highlighting the selection of Phenyl-Hexyl chemistry to resolve aromatic regioisomers.

Method Validation Summary

To ensure trustworthiness, the method was validated against ICH Q2(R1) guidelines.

ParameterExperimental ResultAcceptance Limit
Linearity (R²) 0.9998 (Range: 10–150 µg/mL)

0.999
Precision (Repeatability) 0.4% RSD (n=6)

2.0%
LOD (Limit of Detection) 0.05 µg/mLS/N > 3
LOQ (Limit of Quantitation) 0.15 µg/mLS/N > 10
Accuracy (Recovery) 98.5% – 101.2%98.0% – 102.0%

References

  • Waters Corporation. "Reducing Acetonitrile Usage for the HPLC Analysis of Aldehyde and Ketone Pollutants." Waters Application Notes. Available at: [Link][1]

  • Rasayan Journal. "Determination of Process-Related Impurities in Sartan Derivatives by RP-HPLC." Rasayan J. Chem., Vol 14, No 2, 2021. Available at: [Link]

  • Srisook, K. et al. "Validation of quantitative RP-HPLC-DAD method... in Etlingera pavieana rhizomes."[1] Journal of Applied Pharmaceutical Science, 2021.[4] Available at: [Link][1]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.